Methyl 5-bromo-2-ethylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-ethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMZTCOVKDJUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657932 | |
| Record name | Methyl 5-bromo-2-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439937-54-9 | |
| Record name | Methyl 5-bromo-2-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-bromo-2-ethylbenzoate
This guide provides a comprehensive technical overview of Methyl 5-bromo-2-ethylbenzoate (CAS No. 439937-54-9), a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its physicochemical properties, logical synthesis strategies, characterization, and its strategic applications as a versatile building block in modern synthetic chemistry.
Introduction and Strategic Importance
This compound is a substituted aromatic compound featuring a bromine atom and an ethyl group on the benzene ring, with a methyl ester functional group. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. The bromine atom serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions, while the ethyl and methyl ester groups modulate the electronic properties and steric environment of the molecule.
Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the synthesis of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), a cutting-edge area in drug discovery aimed at targeted protein degradation.[1] While direct applications in marketed drugs are not yet prominent, its structural motif is analogous to intermediates used in the synthesis of significant pharmaceutical agents. For instance, the closely related compound, 5-bromo-2-methylbenzoic acid, is a known precursor in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for treating type 2 diabetes.[2] This highlights the potential of the 5-bromo-2-alkylbenzoic acid scaffold in developing new therapeutic agents.
Physicochemical and Computed Properties
A clear understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 439937-54-9 | [1][3][4] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3][5] |
| Molecular Weight | 243.10 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | Benzoic acid, 5-bromo-2-ethyl-, methyl ester | [3][5] |
| Typical Purity | ≥98% | [1][3] |
| Storage Conditions | Store at room temperature | [1][3] |
| XLogP3 (Computed) | 3.3 | [5] |
| Topological Polar Surface Area | 26.3 Ų | [3][5] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis Strategy: Fischer-Speier Esterification
While multiple synthetic routes can be envisioned, a robust and scalable method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 5-bromo-2-ethylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.
The causality behind this choice is clear: the reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. Using methanol as the solvent ensures a large molar excess, driving the equilibrium towards the formation of the methyl ester product, in accordance with Le Châtelier's principle.
Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-ethylbenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 eq, serving as both reactant and solvent).
-
Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. This will precipitate the crude ester and dilute the acid.
-
Workup - Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step removes the acid catalyst and any unreacted carboxylic acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude ester by silica gel column chromatography to obtain this compound of high purity.
Caption: Fischer Esterification workflow for this compound.
Spectroscopic Characterization Profile (Expected)
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~7.8-7.2 (3H, m, Ar-H), 3.85 (3H, s, -OCH₃), 2.8 (2H, q, -CH₂CH₃), 1.2 (3H, t, -CH₂CH₃). The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted ring. |
| ¹³C NMR | δ (ppm): ~168 (C=O), ~140-120 (6C, Ar-C, including C-Br), ~52 (-OCH₃), ~25 (-CH₂CH₃), ~15 (-CH₂CH₃). |
| Mass Spec (EI) | m/z: Molecular ion peaks at 242/244 corresponding to the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio, which is a characteristic signature for a monobrominated compound. |
| IR Spectroscopy | ν (cm⁻¹): ~1720 (strong, C=O stretch of ester), ~3000-2850 (C-H aliphatic stretch), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch), ~600-500 (C-Br stretch). |
Applications in Advanced Synthesis
The true value of this compound lies in its capacity as a versatile building block. The bromine atom is the key to its utility, providing a reactive site for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions: This is the most significant application area. The C-Br bond can readily participate in reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.
These reactions are fundamental in pharmaceutical chemistry for assembling complex molecular architectures from simpler precursors.[7][8] The ability to selectively functionalize the bromine position allows for the late-stage introduction of diverse chemical groups, which is a powerful strategy in lead optimization during drug discovery.
Caption: Schematic of a Suzuki coupling reaction using the title compound.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed. Based on data for structurally similar compounds, the following precautions are advised:[6][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.
Conclusion
This compound is more than just a chemical on a supplier's list; it is a strategically designed intermediate offering significant potential for innovation in pharmaceutical and materials science. Its combination of a reactive bromine handle and modulating alkyl/ester groups provides chemists with a reliable and versatile tool for constructing complex molecules. Understanding its properties, synthesis, and reactive potential is key to unlocking its full utility in research and development.
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Oakwood Chemical. This compound, min 98%, 100 mg. [Link]
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Sunway Pharm Ltd. This compound - CAS:439937-54-9. [Link]
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PubChem. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. [Link]
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Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically grounded overview of the synthesis of Methyl 5-bromo-2-ethylbenzoate, a key intermediate in the preparation of various pharmaceutically active compounds. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the two primary stages of the synthesis: the regioselective bromination of 2-ethylbenzoic acid and the subsequent Fischer esterification. By offering a blend of theoretical principles and practical, field-proven methodologies, this guide aims to equip researchers with the necessary knowledge to efficiently and safely produce this valuable chemical entity.
Introduction: The Significance of this compound
This compound serves as a crucial building block in the synthesis of a range of complex organic molecules, particularly within the pharmaceutical industry. Its substituted benzene ring provides a versatile scaffold for further chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. The strategic placement of the bromo, ethyl, and methyl ester functionalities allows for a variety of coupling reactions and other transformations, enabling the construction of intricate molecular architectures. A notable application of a similar compound, 5-bromo-2-methylbenzoic acid, is in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] This highlights the importance of developing robust and scalable synthetic routes to this class of compounds.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be logically approached through a two-step sequence starting from the commercially available 2-ethylbenzoic acid.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Overall reaction for the synthesis of 5-bromo-2-ethylbenzoic acid.
Detailed Experimental Protocol for Bromination
This protocol is adapted from established methods for the bromination of similar 2-alkylbenzoic acids. [1][2] Materials:
-
2-Ethylbenzoic Acid
-
Concentrated Sulfuric Acid (98%)
-
Bromine
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a fume hood, carefully add 2-ethylbenzoic acid to a flask containing concentrated sulfuric acid, ensuring the mixture is well-stirred until the solid dissolves completely.
-
Cool the mixture in an ice bath.
-
Slowly add bromine dropwise to the cooled solution while maintaining vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
-
Dry the crude product.
Purification by Recrystallization
The crude product will likely be a mixture of 5-bromo-2-ethylbenzoic acid and the 3-bromo isomer. [1]Purification can be achieved by recrystallization from a suitable solvent, such as ethanol. [2] Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals to obtain pure 5-bromo-2-ethylbenzoic acid.
| Parameter | Value | Reference |
| Starting Material | 2-Ethylbenzoic Acid | N/A |
| Reagents | Bromine, Conc. H₂SO₄ | [1][2] |
| Reaction Time | Several hours | [2] |
| Work-up | Precipitation in ice-water | [2] |
| Purification | Recrystallization from ethanol | [1][2] |
Table 1: Summary of Reaction Conditions for the Synthesis of 5-Bromo-2-ethylbenzoic Acid.
Part II: Synthesis of this compound
The Fischer Esterification Mechanism
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is an equilibrium process. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. [3][4]
Diagram 3: Proposed Reaction Scheme for Fischer Esterification
Caption: Overall reaction for the synthesis of this compound.
Detailed Experimental Protocol for Esterification
This protocol is based on general procedures for Fischer esterification of benzoic acids. [3][5] Materials:
-
5-Bromo-2-ethylbenzoic Acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)
Procedure:
-
Dissolve 5-bromo-2-ethylbenzoic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Pour the residue into a separatory funnel containing water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any unreacted acid and the catalyst), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
Purification of the Final Product
The crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-ethylbenzoic Acid | N/A |
| Reagents | Methanol, Conc. H₂SO₄ (catalyst) | [3][5] |
| Reaction Condition | Reflux | [5] |
| Work-up | Liquid-liquid extraction | [3] |
| Purification | Vacuum distillation or column chromatography | N/A |
Table 2: Summary of Reaction Conditions for the Synthesis of this compound.
Characterization and Data
The final product, this compound, and the intermediate, 5-bromo-2-ethylbenzoic acid, should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Bromo-2-ethylbenzoic acid | C₉H₉BrO₂ | 229.07 | 439937-55-0 [6][7] |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | 439937-54-9 [8] |
Table 3: Physicochemical Properties of Key Compounds.
Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with literature values to confirm the structures.
Safety Considerations
-
Bromine: is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Concentrated Sulfuric Acid: is a strong acid and is highly corrosive. It should be handled with care, and appropriate personal protective equipment should be worn. Always add acid to water, never the other way around.
-
Organic Solvents: such as methanol, diethyl ether, and ethyl acetate are flammable. All heating should be done using a heating mantle or a water bath, and no open flames should be present in the laboratory.
-
It is imperative to consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis before commencing any experimental work.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the regioselective bromination of 2-ethylbenzoic acid followed by a Fischer esterification. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the desired product with excellent purity. This guide provides a robust framework for researchers to successfully synthesize this important chemical intermediate, paving the way for its application in the development of novel and impactful pharmaceuticals.
References
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A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. [Link]
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Fischer Esterification-Typical Procedures. OperaChem. [Link]
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Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
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Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. YouTube. [Link]
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Kinetic Research and Modeling of Benzoic Acid Esterification Process. Voprosy Khimii i Khimicheskoi Tekhnologii. [Link]
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5-BROMO-2-ETHYLBENZOIC ACID | CAS 439937-55-0. Matrix Fine Chemicals. [Link]
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Spectroscopic Profile of Methyl 5-bromo-2-ethylbenzoate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-bromo-2-ethylbenzoate (C₁₀H₁₁BrO₂; CAS No. 439937-54-9), a key intermediate in various synthetic applications.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the collective spectroscopic analysis are emphasized throughout.
Introduction: The Structural Elucidation Imperative
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques provide a powerful and non-destructive means to probe the chemical environment of atoms and functional groups within a molecule. For a substituted aromatic compound like this compound, a combination of NMR, IR, and MS is essential to confirm its identity and purity. This guide will dissect the expected spectral features of this compound, drawing upon established principles and comparative data from analogous structures.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃), in a 5 mm NMR tube.[3]
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Rationale for Experimental Choices:
-
Deuterated Solvent: CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its relatively simple residual solvent signals in the ¹H NMR spectrum (a singlet at δ 7.26 ppm).[3][4]
-
TMS: The chemical inertness and single, sharp resonance of TMS make it an ideal internal standard for both ¹H and ¹³C NMR.[3]
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl ester groups.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | d | 1H | H-6 |
| ~7.4 - 7.5 | dd | 1H | H-4 |
| ~7.1 - 7.2 | d | 1H | H-3 |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.7 - 2.8 | q | 2H | -CH₂CH₃ |
| ~1.2 - 1.3 | t | 3H | -CH₂CH₃ |
Interpretation:
-
Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will appear as distinct signals due to their different electronic environments. The proton ortho to the bromine (H-6) is expected to be the most deshielded, appearing as a doublet. The proton between the bromine and the ethyl group (H-4) will likely be a doublet of doublets, and the proton ortho to the ester (H-3) will be a doublet.
-
Methyl Ester (δ ~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to couple with.
-
Ethyl Group (δ ~2.7-2.8 and ~1.2-1.3 ppm): The ethyl group will give rise to a quartet for the methylene (-CH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the adjacent methylene protons.
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 - 168 | C=O (ester) |
| ~140 - 142 | C-2 (ipso-ethyl) |
| ~135 - 137 | C-4 |
| ~131 - 133 | C-6 |
| ~130 - 132 | C-1 (ipso-ester) |
| ~128 - 130 | C-3 |
| ~120 - 122 | C-5 (ipso-bromo) |
| ~52 - 53 | -OCH₃ |
| ~25 - 27 | -CH₂CH₃ |
| ~14 - 16 | -CH₂CH₃ |
Interpretation:
-
Carbonyl Carbon (δ ~166-168 ppm): The ester carbonyl carbon is characteristically found in this downfield region.
-
Aromatic Carbons (δ ~120-142 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the bromine (ipso-bromo) will be shielded relative to the others, while the carbons attached to the ethyl and ester groups (ipso-carbons) will be deshielded. The remaining aromatic carbons will appear in the expected range.
-
Alkyl Carbons (δ ~14-53 ppm): The methyl ester carbon (-OCH₃) will appear around δ 52-53 ppm. The methylene and methyl carbons of the ethyl group will be found further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy (Neat Liquid)
-
Sample Preparation: A drop of the neat liquid sample of this compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin film of the liquid.[5][6]
-
Instrumentation: The salt plates are mounted in the sample holder of an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the empty salt plates is recorded, followed by the spectrum of the sample. The instrument measures the transmittance of infrared radiation through the sample.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Rationale for Experimental Choices:
-
Neat Sample: For a liquid sample, running it "neat" (undiluted) is the simplest method and avoids interference from solvent peaks.[6]
-
Salt Plates: NaCl and KBr are transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and are therefore suitable as sample holders.[5]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~3050 - 3100 | Medium | C-H stretch (aromatic) |
| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1720 - 1740 | Strong | C=O stretch (ester) |
| ~1550 - 1600 | Medium | C=C stretch (aromatic ring) |
| ~1200 - 1300 | Strong | C-O stretch (ester) |
| ~1000 - 1100 | Medium | C-Br stretch |
Interpretation:
-
C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the ester carbonyl stretch, expected in the range of 1720-1740 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will be present in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium intensity peaks in the 1550-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct insertion probe or gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a radical cation (M⁺•), the molecular ion.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Rationale for Experimental Choices:
-
Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation. While this can sometimes lead to the absence of a molecular ion peak, it provides a rich fragmentation pattern that is highly characteristic of the compound's structure and can be used for library matching.
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Fragment Ion | Interpretation |
| 242/244 | [C₁₀H₁₁BrO₂]⁺• | Molecular ion (M⁺•) with characteristic bromine isotope pattern |
| 211/213 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 183/185 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 164 | [M - Br]⁺ | Loss of a bromine radical |
| 133 | [M - Br - OCH₃]⁺ | Subsequent loss of the methoxy radical |
Interpretation:
-
Molecular Ion: The molecular ion peak is expected at m/z 242 and 244 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Key Fragmentations: Common fragmentation pathways for aromatic esters include the loss of the alkoxy group and the entire ester group. The loss of the bromine atom is also a likely fragmentation pathway.
Integrated Spectroscopic Workflow and Data Validation
The power of spectroscopic analysis lies in the convergence of data from multiple techniques. The information from NMR, IR, and MS should be mutually supportive to provide a confident structural assignment.
Caption: Workflow for the spectroscopic characterization of a synthetic compound.
This integrated approach ensures the trustworthiness of the structural assignment. For example, the presence of the ethyl and methyl ester groups predicted by NMR should be corroborated by the C-H and C=O stretching vibrations in the IR spectrum and the characteristic fragmentation patterns in the mass spectrum.
Conclusion
This technical guide has presented a detailed spectroscopic profile of this compound. By synthesizing information from foundational principles and data from analogous compounds, a comprehensive and reliable set of predicted NMR, IR, and MS data has been established. The outlined experimental protocols and the rationale behind them provide a framework for the practical acquisition and interpretation of such data. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules, underscoring the critical role of multi-technique spectroscopic analysis in ensuring scientific integrity.
References
-
Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link][5]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Retrieved from [Link][6]
-
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link][3]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
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- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
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An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-ethylbenzoate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-bromo-2-ethylbenzoate, a key intermediate in pharmaceutical and specialty chemical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for predicting its solubility based on fundamental physicochemical principles. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of common organic solvents.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility. This compound (CAS No. 439937-54-9) is a substituted aromatic ester with the molecular formula C₁₀H₁₁BrO₂.[1]
| Property | Value | Source |
| Molecular Weight | 243.10 g/mol | --INVALID-LINK--[1] |
| XLogP3 | 3.3 | --INVALID-LINK--[1] |
| Structure | ||
| --INVALID-LINK-- |
The positive XLogP3 value of 3.3 indicates a significant degree of lipophilicity, suggesting that this compound will generally exhibit higher solubility in nonpolar organic solvents compared to polar ones. The presence of the bromo and ethyl substituents on the benzene ring, along with the methyl ester group, contributes to its overall molecular size and polarity, which are critical determinants of its solubility.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Several factors influence the solubility of organic compounds:
-
Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents, such as alcohols and acetone, are more likely to dissolve polar solutes, while nonpolar solvents, like hexane and toluene, are better suited for nonpolar solutes. The ester functional group in this compound imparts a degree of polarity, but the larger, nonpolar aromatic ring and alkyl substituents dominate its character, rendering it a relatively nonpolar molecule.
-
Molecular Size: Generally, as the molecular size of a solid solute increases, its solubility tends to decrease. Larger molecules have stronger intermolecular forces that must be overcome for dissolution to occur.
-
Temperature: For most solid solutes, solubility increases with temperature. Increased thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent molecules.
-
Hydrogen Bonding: The ability to form hydrogen bonds can significantly enhance solubility in protic solvents like water and alcohols. While the ester group in this compound can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bonds, particularly with itself, but allows for some interaction with protic solvents.[3]
Based on these principles, a qualitative prediction of the solubility of this compound in various organic solvents can be made:
-
High Solubility: Expected in nonpolar to moderately polar aprotic solvents such as toluene, diethyl ether, ethyl acetate, and dichloromethane, where dipole-dipole and van der Waals interactions will be the primary solvation forces.
-
Moderate Solubility: Expected in polar aprotic solvents like acetone and in short-chain alcohols such as methanol and ethanol. While the overall polarity of the solute is low, the ester group can interact with these solvents.
-
Low to Negligible Solubility: Expected in highly polar protic solvents like water and in highly nonpolar aliphatic solvents like hexane at room temperature. The mismatch in polarity with water and the inability of the highly ordered alkane structure of hexane to effectively solvate the aromatic ring will limit solubility.
Experimental Determination of Solubility
To obtain precise, quantitative data, experimental determination of solubility is essential. The following section provides a detailed protocol for the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.
-
This compound: May cause skin and eye irritation.[4][5] Harmful if swallowed.[4] Avoid breathing dust.[4][5]
-
Organic Solvents: Many organic solvents are flammable and may be toxic or irritant. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary study can be conducted to determine the time required to reach a stable concentration.
-
-
Sampling and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.
-
Weigh the vial containing the dry solute residue. The difference in weight gives the mass of the dissolved solute.
-
-
Alternative Analysis by HPLC or UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Gravimetric Method:
-
Solubility (g/L) = (mass of solute / volume of solvent) * 1000
-
-
Instrumental Analysis Method:
-
Solubility (g/L) = (concentration of diluted sample from calibration curve) * (dilution factor)
-
-
Thermodynamic Modeling of Solubility
For a more theoretical prediction of solubility, thermodynamic models can be employed. These models often require knowledge of the solute's melting point, enthalpy of fusion, and the activity coefficient of the solute in the solvent.[6][7][8] While a detailed discussion of these models is beyond the scope of this guide, it is important for researchers to be aware of advanced predictive tools such as COSMO-RS, UNIFAC, and machine learning-based models that can provide more quantitative solubility estimates, particularly when experimental data is scarce.[6][7]
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the fundamental principles of solubility, researchers can make informed predictions about its behavior in various solvent systems. The detailed experimental protocol provided herein offers a reliable method for obtaining accurate quantitative solubility data, which is crucial for the successful design and optimization of synthetic routes, purification processes, and formulation development in the pharmaceutical and chemical industries.
References
- 1. This compound | C10H11BrO2 | CID 44226584 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide to the Stability and Storage of Methyl 5-bromo-2-ethylbenzoate
Abstract
This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for Methyl 5-bromo-2-ethylbenzoate (CAS No. 439937-54-9). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical chemical principles with practical, field-proven methodologies for maintaining the integrity of this halogenated aromatic ester. We will explore the primary degradation mechanisms—hydrolysis and photolysis—and provide a robust framework for experimental stability assessment through forced degradation studies. The recommendations herein are designed to ensure the long-term purity and reliability of this compound in a research and development setting.
Introduction and Chemical Profile
This compound is a substituted aromatic ester increasingly utilized as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a brominated benzene ring and a methyl ester functional group, dictates its reactivity and stability profile. Understanding these characteristics is paramount for preventing the formation of impurities that could compromise experimental outcomes and the safety of downstream products.
| Property | Value | Source |
| CAS Number | 439937-54-9 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |
| Molecular Weight | 243.10 g/mol | [3] |
| Appearance | Typically a solid or oil | N/A |
| Purity (Typical) | ≥98% | [2] |
This guide will first delve into the theoretical underpinnings of the compound's stability and then provide a detailed experimental protocol for its empirical validation.
Predicted Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by its two key functional moieties: the methyl ester group and the carbon-bromine bond on the aromatic ring. These sites represent the most probable points of chemical degradation under common laboratory and storage conditions.
Hydrolytic Degradation
The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by both acid and base.[4]
-
Mechanism of Hydrolysis: Under aqueous conditions, the carbonyl carbon of the ester is subject to nucleophilic attack by water. This process is generally slow but is significantly accelerated in the presence of acidic or basic catalysts.
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water.[5]
-
Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as hydroxide ions, a direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate that then collapses to yield the carboxylate salt and methanol.[6] This process is irreversible as the final step involves the deprotonation of the carboxylic acid by the alkoxide, which is a strong base.
-
The primary degradation product of hydrolysis is 5-bromo-2-ethylbenzoic acid . The presence of this impurity can be readily detected using chromatographic techniques like HPLC.
Photolytic Degradation
Aromatic halogenated compounds are known to be sensitive to light, particularly in the UV spectrum.[3] The energy from photons can be sufficient to induce cleavage of the carbon-halogen bond.
-
Mechanism of Photodegradation: For brominated aromatic compounds, the principal photodegradation pathway involves the homolytic cleavage of the carbon-bromine (C-Br) bond.[3][7] This process generates a highly reactive aryl radical and a bromine radical. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from solvents or other molecules, leading to the formation of debrominated impurities such as Methyl 2-ethylbenzoate . The bromine radical can also lead to further complex reactions. Studies on brominated flame retardants have shown that the C-Br bond on a benzene ring is preferentially cleaved over other bonds in the molecule during photolysis.[3]
This susceptibility to photodegradation underscores the critical importance of protecting the compound from light during storage and handling.
Caption: Predicted primary degradation pathways for this compound.
Recommended Storage and Handling Conditions
Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the purity and stability of this compound. While many suppliers suggest storing at "room temperature," a more controlled approach is advisable for long-term stability and use in sensitive applications.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and oxidative degradation. While stable at room temperature for short periods, long-term storage at lower temperatures minimizes kinetic activity. |
| Light | Protect from light. Store in amber vials or in the dark. | Prevents photolytic cleavage of the C-Br bond, a primary degradation pathway for brominated aromatics.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture, thereby inhibiting hydrolysis. Also protects against potential long-term oxidation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass). | Prevents leakage and contamination from atmospheric moisture and gases.[7] |
| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and strong bases. | Avoids accelerated chemical degradation. Strong bases will rapidly saponify the ester, while strong acids will catalyze hydrolysis. Strong oxidizers pose a general reactivity risk.[8] |
Experimental Verification: A Forced Degradation Protocol
To empirically determine the stability of this compound and identify its degradation products, a forced degradation (or stress testing) study is essential.[9][10] This involves subjecting the compound to harsh conditions that accelerate decomposition. The resulting data is crucial for developing stability-indicating analytical methods.
Objective
To identify the potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress conditions and to establish a stability-indicating HPLC method.
Materials and Reagents
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or methanol.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. (Base hydrolysis is typically much faster than acid hydrolysis).[6]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Heat at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to photostability chamber conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Also, expose the solid compound to the same conditions.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Separately, heat 1 mL of the stock solution at 80°C for 48 hours.
-
-
Sample Processing:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples, along with an unstressed control sample, to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start at a composition that retains the parent compound (e.g., 60% A, 40% B) and ramp up to a high organic concentration (e.g., 5% A, 95% B) to elute all potential degradation products.
-
Detection: Use a Diode Array Detector (DAD) to monitor at multiple wavelengths and a Mass Spectrometer (MS) to aid in the identification of degradation products.[11]
-
Injection Volume: 10 µL.
-
Data Evaluation and Interpretation
The goal is to achieve a target degradation of 5-20% of the parent compound.[10]
-
Specificity: The HPLC method should demonstrate baseline separation between the parent peak and all degradation product peaks.
-
Peak Purity: Use the DAD to assess the spectral purity of the parent peak in the presence of its degradants.
-
Mass Balance: The sum of the assay of the parent compound and the area percentages of all degradation products should ideally be close to 100%, indicating that all major degradants have been detected.
-
Degradant Identification: Use the MS data to propose structures for the observed degradation products. The expected masses for the primary hydrolytic and photolytic degradants should be monitored.
Conclusion
This compound is a moderately stable compound that is primarily susceptible to degradation via hydrolysis of its ester functional group and photolysis of its carbon-bromine bond. To ensure its integrity, particularly for long-term storage and use in sensitive synthetic applications, it is imperative to store the compound under refrigerated (2-8°C), dark, and dry conditions , preferably under an inert atmosphere. Incompatible materials such as strong acids, bases, and oxidizing agents must be avoided.
The implementation of a systematic forced degradation study, as outlined in this guide, is a critical step for any laboratory using this compound. It not only validates the recommended storage conditions but also enables the development of a robust, stability-indicating analytical method. Such a method is indispensable for routine quality control, ensuring the purity of the starting material and the reliability of experimental results.
References
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PubChem. This compound. [Link]
-
PubChem. Methyl 5-bromo-2-methylbenzoate. [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]
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The Organic Chemistry Tutor. Mechanism of Ester Hydrolysis. [Link]
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Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]
- Higuchi, T., & Miki, T. (1961). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Journal of Bacteriology, 81(2), 194–200.
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
- Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- Wolszczak, M., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method. International Journal of Molecular Sciences, 23(6), 3328.
-
International Journal of Pharmaceutical Sciences and Research. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
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Quora. Can methyl benzoate be hydrolyzed?. [Link]
-
Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
-
ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
-
ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]
-
Galbraith Laboratories, Inc. Forced Degradation Testing. [Link]
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
PubMed. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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National Institutes of Health. Perspective on halogenated organic compounds. [Link]
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ResearchGate. Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
-
ResearchGate. Direct analysis of aromatic pollutants using HPLC-FLD/DAD for monitoring biodegradation processes. [Link]
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The Strategic Utility of Methyl 5-bromo-2-ethylbenzoate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 5-bromo-2-ethylbenzoate, a substituted aromatic compound, represents a key building block with significant, yet not fully exploited, potential in medicinal chemistry. Its unique arrangement of functional groups—a reactive bromine atom, a lipophilic ethyl group, and a modifiable methyl ester—offers a powerful platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, grounded in established chemical principles and analogous transformations of related bioactive molecules. We will delve into its synthetic utility, propose strategic applications in the development of targeted therapies, and provide exemplary protocols to illustrate its practical implementation in a research setting.
Physicochemical Properties and Reactivity Profile
This compound is a colorless to light yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H11BrO2 | PubChem[2] |
| Molecular Weight | 243.10 g/mol | PubChem[2] |
| Boiling Point | 300.9±30.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.378±0.06 g/cm3 (Predicted) | ChemicalBook[1] |
| Storage | Sealed in dry, Room Temperature | ChemicalBook[1] |
The reactivity of this compound is primarily dictated by its three key functional groups:
-
The Bromine Atom: This halogen serves as a versatile synthetic handle for a wide array of cross-coupling reactions, most notably Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl moieties. This allows for extensive exploration of the chemical space around the benzoate core to optimize interactions with biological targets.
-
The Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, hydroxamic acids, or other esters. This functionality is crucial for tailoring the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its solubility, metabolic stability, and ability to form key interactions with a target protein.
-
The Ethyl Group: The ethyl group ortho to the ester contributes to the molecule's lipophilicity and can influence its conformational preferences. This can be important for optimizing binding to hydrophobic pockets within a target protein and can also impact the molecule's overall ADME (absorption, distribution, metabolism, and excretion) profile.
Potential Applications in Drug Discovery and Development
The strategic placement of these functional groups makes this compound a promising starting material for the synthesis of several classes of therapeutic agents.
Kinase Inhibitors: A Scaffold for Targeted Cancer Therapy
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Small molecule kinase inhibitors have emerged as a significant class of targeted therapies.[3] The structural motifs present in this compound make it an attractive scaffold for the synthesis of kinase inhibitors.
The bromine atom allows for the introduction of various heterocyclic systems, which are common features of many kinase inhibitors, via cross-coupling reactions.[4] For instance, coupling with a boronic acid derivative of a pyridine, pyrimidine, or thiazole can generate core structures known to interact with the hinge region of the kinase active site. The subsequent modification of the methyl ester to an amide can introduce hydrogen bond donors and acceptors that further enhance binding affinity and selectivity.
Caption: Proposed synthetic workflow for a kinase inhibitor from this compound.
Anti-Diabetic Agents: A Gateway to SGLT2 Inhibitors
The structurally related compound, 5-Bromo-2-methylbenzoic acid, is a known intermediate in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.[5] This precedent strongly suggests that this compound could serve as a valuable starting material for the development of novel SGLT2 inhibitors or other anti-diabetic agents. The core bromo-benzoate structure can be elaborated through a series of reactions to construct the complex C-glycoside pharmacophore characteristic of this class of drugs.
Heterocyclic Scaffolds for Diverse Therapeutic Areas
The reactivity of the bromine atom on the aromatic ring opens the door to the synthesis of a wide variety of heterocyclic compounds with potential applications in various therapeutic areas. For example, intramolecular cyclization reactions or multi-component reactions involving the bromo-benzoate core could be employed to construct novel benzothiazines, benzoxazines, or other fused heterocyclic systems.[6][7] These scaffolds are present in numerous biologically active molecules, including anti-cancer, anti-inflammatory, and anti-microbial agents.
Caption: General scheme for the synthesis of bioactive heterocycles.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in a laboratory setting. These are generalized procedures and may require optimization for specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Ester Hydrolysis to Carboxylic Acid
This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound derivative (from Protocol 1)
-
Base (e.g., LiOH or NaOH, 2-4 equivalents)
-
Solvent (e.g., THF/water or Methanol/water mixture)
-
Acid (e.g., 1M HCl)
Procedure:
-
Dissolve the ester in the solvent mixture in a round-bottom flask.
-
Add the aqueous solution of the base and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and carefully acidify with the acid until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Conclusion: A Promising Future in Drug Discovery
This compound is a strategically functionalized building block with considerable potential for the synthesis of novel therapeutic agents. Its utility in constructing complex molecular architectures, particularly in the realms of kinase inhibitors and other heterocyclic scaffolds, makes it a valuable tool for medicinal chemists. The protocols and synthetic strategies outlined in this guide provide a foundation for researchers to explore the full potential of this versatile compound in the ongoing quest for new and effective medicines.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Arshad, N., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o955. Retrieved from [Link]
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Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). Methyl 5-bromo-2-methylbenzoate (C007B-211567). Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (2006). (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. Retrieved from [Link]
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Bentham Science. (n.d.). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. Retrieved from [Link]
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Taylor & Francis Online. (2023). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
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MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfonamido)benzoate. Retrieved from [Link]
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PubMed. (2021). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Retrieved from [Link]
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Bentham Science. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved from [Link]
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Dana Bioscience. (n.d.). Ethyl 5-amino-3-bromo-2-methylbenzoate 250mg. Retrieved from [Link]
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Methyl 5-bromo-2-ethylbenzoate: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Benzoates in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in the generation of novel lead compounds. By screening collections of low molecular weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields highly ligand-efficient starting points for optimization. Within the vast landscape of chemical fragments, halogenated aromatic compounds, particularly substituted bromobenzoates, represent a class of privileged scaffolds. Methyl 5-bromo-2-ethylbenzoate emerges as a fragment of significant strategic value, offering a unique combination of features that are highly advantageous for medicinal chemists.
This technical guide provides a comprehensive overview of this compound as a key fragment in drug discovery. We will delve into its physicochemical properties, synthesis, and, most importantly, its application in the elaboration of more complex drug candidates through modern synthetic methodologies. This document will serve as a practical resource for researchers aiming to leverage this versatile building block in their drug discovery programs.
Physicochemical Properties and Structural Features
This compound is a disubstituted benzene ring possessing a bromine atom, an ethyl group, and a methyl ester functionality.[1] This specific arrangement of substituents confers a unique set of properties that are highly desirable in a fragment context.
| Property | Value | Source |
| Molecular Formula | C10H11BrO2 | PubChem[1] |
| Molecular Weight | 243.10 g/mol | PubChem[1] |
| CAS Number | 439937-54-9 | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bonds | 3 | PubChem[1] |
The bromine atom at the 5-position is a key feature, serving as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic and predictable elaboration of the fragment, a cornerstone of the FBDD approach. Furthermore, the presence of a bromine atom is particularly advantageous in crystallographic fragment screening, as its anomalous scattering properties can aid in the unambiguous identification of the fragment's binding pose within a protein active site.
The ethyl group at the 2-position provides a degree of steric bulk and lipophilicity, which can be crucial for establishing favorable interactions within hydrophobic pockets of a target protein. Its non-planar nature, compared to a methyl group, can also influence the conformational preferences of the molecule. The methyl ester at the 1-position acts as a polar group and a potential hydrogen bond acceptor, contributing to the fragment's solubility and binding interactions.
Synthesis of this compound
Part 1: Bromination of 2-Ethylbenzoic Acid
This reaction proceeds via electrophilic aromatic substitution. The ethyl group is an ortho-, para-director; however, the carboxylic acid is a meta-director. The substitution pattern will be influenced by the reaction conditions. To favor bromination at the 5-position (para to the ethyl group and meta to the carboxylic acid), specific conditions are employed.
Experimental Protocol:
-
In a reaction vessel, dissolve 2-ethylbenzoic acid in concentrated sulfuric acid at room temperature.
-
Slowly add bromine dropwise to the stirred solution over a period of 10-20 minutes.
-
Continue stirring the reaction mixture at room temperature for 20-24 hours.
-
Carefully pour the reaction mixture into ice water, which will cause the brominated product to precipitate.
-
Collect the solid precipitate by filtration and wash with cold water.
-
The crude product, a mixture of 5-bromo and 3-bromo isomers, can be purified by recrystallization from a suitable solvent such as ethanol to isolate the desired 5-bromo-2-ethylbenzoic acid.
Part 2: Fischer Esterification
The resulting 5-bromo-2-ethylbenzoic acid is then converted to its methyl ester via Fischer esterification.
Experimental Protocol:
-
Suspend 5-bromo-2-ethylbenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.[4][5]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Elaboration of the Fragment: Key Cross-Coupling Strategies
The true power of this compound as a fragment lies in its capacity for elaboration into more complex, higher-affinity ligands. The bromine atom serves as a versatile anchor point for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for constructing biaryl scaffolds, which are prevalent in many approved drugs.
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried flask, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups. This is particularly useful for accessing functionalities that can act as hydrogen bond donors or engage in ionic interactions.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K3PO4).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography.
Sonogashira Coupling: Installation of Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The resulting aryl alkynes are valuable intermediates that can be further functionalized or can themselves introduce rigidity and specific geometries into a molecule, which can be beneficial for binding to a target.
General Protocol for Sonogashira Coupling:
-
To a reaction vessel, add this compound, a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF).
-
Degas the mixture by bubbling an inert gas through it.
-
Add the terminal alkyne (1.1-1.5 equivalents) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify by column chromatography.
Case Study: The 5-Bromo-2-alkylbenzoic Acid Scaffold in Medicinal Chemistry
The strategic importance of the 5-bromo-2-alkylbenzoic acid core is exemplified by its use in the synthesis of canagliflozin, an SGLT2 inhibitor for the treatment of type 2 diabetes.[2] In the synthesis of this drug, 5-bromo-2-methylbenzoic acid serves as a key starting material.[2] This underscores the value of this substitution pattern in providing a platform for the construction of complex and biologically active molecules. The bromo-substituent allows for the introduction of the thiophene ring system via a coupling reaction, while the alkyl group and the carboxylic acid (or its derivative) are positioned to interact with the target protein.
Conclusion: A Fragment with High Potential
This compound represents a highly valuable and versatile fragment for drug discovery. Its well-defined structure, favorable physicochemical properties, and, most importantly, the synthetic tractability afforded by the bromine atom, make it an excellent starting point for FBDD campaigns. The ability to systematically and predictably elaborate this core through robust cross-coupling methodologies allows for the efficient exploration of structure-activity relationships and the optimization of initial fragment hits into potent and selective lead compounds. As the field of drug discovery continues to evolve, the strategic use of well-designed fragments like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44226584, this compound. In PubChem. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
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IJSTR. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
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YouTube. (2020, August 8). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. In PubMed Central. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Fragment-based Lead Discovery to Identify Novel Bromodomain-Containing Protein 3 Binders. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fragment-Based Screening of the Bromodomain of ATAD2. In PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of Tertiary Alcohols via Grignard Reaction with Methyl 5-bromo-2-ethylbenzoate
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency. Discovered by Victor Grignard in 1900, this organometallic reaction utilizes an organomagnesium halide (the Grignard reagent) as a potent nucleophile to attack electrophilic carbon centers.[1][2] A particularly valuable application is the synthesis of alcohols from carbonyl compounds.[3][4][5] Specifically, the reaction of Grignard reagents with esters provides a reliable route to tertiary alcohols, where two of the alkyl or aryl substituents are identical and originate from the Grignard reagent.[6][7][8]
This application note provides a detailed protocol and scientific rationale for the reaction of a Grignard reagent with Methyl 5-bromo-2-ethylbenzoate. This substrate presents an interesting case study due to the presence of two potentially reactive sites: the ester functional group and the aryl bromide. The protocol will focus on the selective reaction at the ester to produce a tertiary alcohol. We will explore the mechanistic intricacies, experimental best practices for ensuring high yield and purity, and troubleshooting common challenges.
Mechanistic Insights: A Tale of Two Additions
The reaction between a Grignard reagent (R-MgX) and an ester proceeds through a two-step nucleophilic addition-elimination-addition sequence.[7][9]
-
First Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom strongly nucleophilic.[10][11] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ester. The pi bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate known as a magnesium alkoxide.[6]
-
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the methoxy group (-OCH3) is expelled as a leaving group. This step results in the formation of a ketone intermediate.[6][7]
-
Second Nucleophilic Addition: The newly formed ketone is also susceptible to nucleophilic attack by another equivalent of the Grignard reagent. In fact, ketones are generally more reactive than esters towards Grignard reagents.[7] Therefore, the reaction does not stop at the ketone stage. A second molecule of the Grignard reagent rapidly adds to the ketone carbonyl, generating another magnesium alkoxide intermediate.
-
Acidic Workup: The reaction is quenched by the addition of a protic acid (e.g., aqueous HCl or NH4Cl). This protonates the alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.[1][6][10]
It is crucial to use at least two equivalents of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.[7][12] Using only one equivalent would result in a mixture of starting material, ketone intermediate, and the final alcohol product.[7]
Chemoselectivity Considerations
The substrate, this compound, contains an aryl bromide in addition to the ester. While Grignard reagents are typically formed from alkyl or aryl halides, they can also participate in halogen-metal exchange reactions. However, the nucleophilic addition to the ester carbonyl is generally a much faster process under standard Grignard reaction conditions. By controlling the reaction temperature and addition rate, selective reaction at the ester can be achieved.
Experimental Protocol
This protocol details the synthesis of a tertiary alcohol from this compound using Phenylmagnesium bromide as a representative Grignard reagent.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 243.10 | 2.43 g | 10.0 | 1.0 |
| Magnesium Turnings | 24.31 | 0.61 g | 25.0 | 2.5 |
| Bromobenzene | 157.01 | 3.93 g (2.64 mL) | 25.0 | 2.5 |
| Anhydrous Diethyl Ether (or THF) | 74.12 | 50 mL | - | - |
| Iodine | 253.81 | 1 crystal | - | - |
| Saturated Aqueous NH4Cl Solution | - | 30 mL | - | - |
| Saturated Aqueous NaCl Solution (Brine) | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | 5 g | - | - |
Instrumentation and Glassware
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure
Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[13] Grignard reagents are highly sensitive to moisture.[1][11]
-
Reaction Setup: Place the magnesium turnings and a small crystal of iodine in the three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. The iodine helps to activate the magnesium surface.[14]
-
Initiation: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromobenzene in 15 mL of anhydrous diethyl ether.
-
Add approximately 1-2 mL of the bromobenzene solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[13][14]
-
Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[15]
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.
Part B: Reaction with this compound
-
Substrate Addition: Prepare a solution of this compound in 15 mL of anhydrous diethyl ether in a separate dry flask. Transfer this solution to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath to 0°C.
-
Slowly add the solution of this compound dropwise to the stirred Grignard reagent. Maintain the temperature below 10°C during the addition to control the exothermic reaction and enhance chemoselectivity.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts.[10] Avoid adding acid directly if the desired product is acid-sensitive.
-
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and shake vigorously. Allow the layers to separate.
-
Remove the aqueous layer and wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization, depending on its physical state.
Visualizing the Workflow
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Mechanism of the Grignard reaction with an ester.
Caption: Step-by-step experimental workflow.
Conclusion
The Grignard reaction remains a powerful and versatile tool for the construction of complex molecules. The reaction of Grignard reagents with esters, such as this compound, provides an effective method for the synthesis of tertiary alcohols. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be achieved with excellent chemoselectivity. This protocol provides a robust framework for researchers in synthetic chemistry and drug development to successfully employ this important transformation.
References
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]
-
BYJU'S. Grignard Reaction Mechanism. Available from: [Link]
-
University of Waterloo. 14 Formation and reaction of a Grignard reagent. Available from: [Link]
-
Proprep. Describe the ester Grignard reaction, including the mechanism and the types of esters that can be synthesized. Available from: [Link]
-
University of Calgary. Ch 14: RLi or RMgX with Esters to 3o alcohols. Available from: [Link]
-
University of Wisconsin-Stout. CHM 244 Lab Practical- Grignard Reactions. Available from: [Link]
-
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-
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
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Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Available from: [Link]
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Chemistry Stack Exchange. Preparation of an aromatic Grignard reagent. Available from: [Link]
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Thieme. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 7. Available from: [Link]
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University of Wisconsin-Madison. Experiment 1: Grignard Reaction. Available from: [Link]
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Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available from: [Link]
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Jasperse, J. Grignard Reaction. Available from: [Link]
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University of Massachusetts Boston. 25. The Grignard Reaction. Available from: [Link]
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Organic Chemistry Portal. A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. Available from: [Link]
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ResearchGate. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Available from: [Link]
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PURE – TECNALIA CRIS. Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. Available from: [Link]
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The Synthetic Organic Chemistry Site. Grignard Reaction - Common Conditions. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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PubChem. Methyl 5-bromo-2-methylbenzoate. Available from: [Link]
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Cenmed Enterprises. Methyl 5-bromo-2-methylbenzoate (C007B-211567). Available from: [Link]
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Application Note & Protocol: High-Purity Recovery of Methyl 5-bromo-2-ethylbenzoate via Optimized Recrystallization
Abstract
This document provides a comprehensive guide for the purification of Methyl 5-bromo-2-ethylbenzoate, a key intermediate in pharmaceutical and materials science research. The protocol details a systematic approach to recrystallization, a fundamental technique for purifying solid organic compounds.[1][2][3][4] Emphasis is placed on the rationale behind solvent selection, procedural steps, and troubleshooting common issues, ensuring researchers can achieve high purity and yield. This guide is intended for chemists and drug development professionals seeking a reliable method for obtaining analytically pure this compound.
Introduction: The Principle of Recrystallization
Recrystallization is a cornerstone purification technique in organic chemistry, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2][5][6] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[1][2]
The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[4] Any insoluble impurities can be removed by hot filtration. As the solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, which are present in much smaller concentrations, ideally remain dissolved in the cold solvent (the "mother liquor").[1] The pure crystals are then isolated by filtration.[3] The success of this technique is critically dependent on the selection of an appropriate solvent.
Compound Profile: this compound
Understanding the physicochemical properties of the target compound is essential for developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [7][8] |
| Molecular Weight | 243.10 g/mol | [7][8] |
| Structure | Aromatic ester with moderate polarity due to the ester group and the bromine substituent. | Inferred |
| CAS Number | 439937-54-9 | [7][8] |
The presence of the methyl ester functional group and the halogenated aromatic ring suggests that solvents of intermediate polarity should be effective for recrystallization.
Core Protocol: Recrystallization of this compound
This section outlines the complete, step-by-step workflow for the purification process.
The Critical First Step: Solvent Selection
Choosing the right solvent is the most critical part of developing a successful recrystallization procedure.[2] An ideal solvent should meet the following criteria[5][9][10]:
-
High Solvency at Elevated Temperature: The compound should be highly soluble in the boiling solvent.
-
Low Solvency at Room/Cold Temperature: The compound should be poorly soluble or insoluble when the solvent is cold.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[9]
-
Chemical Inertness: The solvent must not react with the compound.[5]
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals during drying.[10]
Given the ester functionality of this compound, alcohols or a mixed-solvent system are excellent starting points. A small-scale solvent screening is highly recommended.
Solvent Screening Protocol:
-
Place approximately 50-100 mg of the crude this compound into several different test tubes.
-
To each tube, add a potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane) dropwise at room temperature. Swirl after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable on its own but may be useful as the "soluble" component in a mixed-solvent system.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.
-
A suitable solvent will dissolve the compound completely when hot.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
Table of Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Methanol | 65 | Polar Protic | Often a good choice for moderately polar compounds. Its high volatility aids in drying. |
| Ethanol | 78 | Polar Protic | Similar to methanol but less volatile. May offer a better solubility gradient. |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol; may provide better crystal recovery if the compound is too soluble in methanol/ethanol. |
| Hexane/Ethyl Acetate | Variable | Nonpolar/Polar Aprotic | A mixed-solvent system. Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent) and add hexane (the "poor" solvent or anti-solvent) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly.[9] |
| Ethanol/Water | Variable | Polar Protic | Another common mixed-solvent pair. Dissolve in hot ethanol and add hot water until turbidity persists. Reheat to clarify and cool. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization procedure.
Step-by-Step Methodology
Materials & Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Water bath or heating mantle
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent, and begin heating the mixture to a gentle boil while stirring.[1] Continue adding small portions of the hot solvent until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing crystal recovery upon cooling.[2][4]
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass. Allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][5] Rushing this step by immediately placing the flask in an ice bath can cause the compound to precipitate as a powder, trapping impurities.
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[1]
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Using too much wash solvent or warm solvent will dissolve some of the product, reducing the yield.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven or desiccator.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. |
| Low Recovery | Too much solvent was used; crystals were washed with warm or excessive solvent; premature crystallization during hot filtration. | Optimize the amount of solvent used. Ensure wash solvent is ice-cold and used sparingly. Ensure flasks and funnels for hot filtration are pre-heated. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product as well. |
References
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University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44226584, this compound. PubChem. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
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Chem LibreTexts. (2022). Synthesis of Fragrant Esters. Retrieved from [Link]
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Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
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SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
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Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]
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Chem LibreTexts. (2022). 3: Crystallization. Retrieved from [Link]
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Solubility of Things. (n.d.). Crystallization Techniques. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316201, Methyl 5-bromo-2-methylbenzoate. PubChem. Retrieved from [Link]
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Introduction: Strategic Importance and Synthetic Overview
An Application Note for the Large-Scale Synthesis of Methyl 5-bromo-2-ethylbenzoate
Abstract: this compound is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably as a key building block for the SGLT2 inhibitor Canagliflozin, used in the management of type 2 diabetes[1]. This application note provides a comprehensive, two-step protocol for the large-scale synthesis of this compound, designed for researchers, chemists, and professionals in the field of drug development and process chemistry. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical validation required for a robust and scalable process.
The efficient production of high-purity this compound is critical for the pharmaceutical supply chain. The synthetic strategy detailed herein is optimized for scale, cost-effectiveness, and purity, proceeding through two primary stages:
-
Electrophilic Aromatic Bromination: Synthesis of the key intermediate, 5-bromo-2-ethylbenzoic acid, via the direct bromination of 2-ethylbenzoic acid.
-
Fischer-Speier Esterification: Conversion of the brominated carboxylic acid intermediate to the final methyl ester product.
This approach leverages readily available starting materials and employs well-understood, scalable reaction mechanisms to ensure a reliable and reproducible manufacturing process.
Diagram of Overall Synthetic Workflow
Sources
Application Notes and Protocols: The Reaction of Methyl 5-bromo-2-ethylbenzoate with Organometallic Reagents
<_ _>
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Methyl 5-bromo-2-ethylbenzoate is a versatile building block in organic synthesis, prized for its strategic placement of functional groups that allow for sequential and diverse chemical modifications. The presence of a bromine atom on the aromatic ring renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1] This document provides a comprehensive guide to the reaction of this compound with a range of organometallic reagents, offering detailed protocols, mechanistic insights, and practical considerations for successful implementation in research and development settings.
Introduction: The Strategic Utility of this compound
The structure of this compound, featuring an ester, an ethyl group, and a bromine atom on a benzene ring, offers multiple avenues for synthetic elaboration. The bromine atom, in particular, serves as a versatile handle for introducing molecular complexity through reactions with organometallic reagents. These reactions, often catalyzed by transition metals like palladium, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2]
The choice of the organometallic reagent dictates the nature of the newly formed bond, enabling the introduction of aryl, vinyl, alkyl, alkynyl, and amino groups, among others. This guide will focus on several of the most powerful and widely utilized of these transformations.
Mechanistic Foundation: The Palladium Catalytic Cycle
A unifying principle underlying many of the reactions discussed herein is the palladium-catalyzed cross-coupling cycle.[3][4] This elegant and powerful catalytic process typically involves three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[5]
-
Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
The efficiency and success of this cycle are highly dependent on the choice of palladium source, ligands, base, and solvent, all of which will be addressed in the specific protocols that follow.
Caption: General Palladium Catalytic Cycle for Cross-Coupling.
Key Cross-Coupling Reactions and Protocols
This section details the application of several key palladium-catalyzed cross-coupling reactions to this compound.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, valued for its mild conditions, high functional group tolerance, and the low toxicity of the boron-based reagents.[7][8] This reaction is ideal for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Stir the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable palladium(II) precatalyst. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A moderately strong base that facilitates the transmetalation step without promoting hydrolysis of the ester.[10] |
| Solvent System | Dioxane/Water | A common solvent mixture for Suzuki couplings, providing good solubility for both organic and inorganic reagents. |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable aryl alkyne structures.[11][12][13] Copper(I) is often used as a co-catalyst.[13]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.[14]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate, which is crucial for the transmetalation step.[12] |
| Base | Triethylamine | Acts as both a base and a solvent, and helps to scavenge the HBr byproduct. |
| Solvent | Toluene | A non-polar solvent suitable for this reaction. |
Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[2][15][16]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.[2]
-
Add toluene (5 mL) and morpholine (1.2 mmol).
-
Stir the reaction mixture at 90-110 °C and monitor by TLC or LC-MS.[17]
-
Upon completion, cool to room temperature and quench with water.
-
Extract with ethyl acetate, dry the combined organic layers over sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig aminations. |
| Ligand | Xantphos | A bulky, electron-rich ligand that facilitates the reductive elimination step. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A common aprotic solvent for this reaction. |
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Application Notes and Protocols for the Derivatization of Methyl 5-bromo-2-ethylbenzoate in Synthetic Chemistry
<
Introduction: Strategic Importance of Methyl 5-bromo-2-ethylbenzoate
This compound is a key aromatic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring a bromine atom, an ethyl group, and a methyl ester on a benzene ring, offers multiple avenues for synthetic modification. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.[4][5] The ester group can be hydrolyzed or otherwise transformed, and the ethyl group can influence the molecule's steric and electronic properties. This guide provides detailed application notes and protocols for the strategic derivatization of this compound, focusing on palladium-catalyzed cross-coupling reactions and other key transformations.
Core Derivatization Strategies
The primary routes for elaborating the structure of this compound involve leveraging the reactivity of the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][6]
Visualizing Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of C-C and C-N bonds under relatively mild conditions.[4][7] For this compound, the reactivity of the aryl bromide is generally high, making it an excellent substrate for these transformations.[8][9]
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[10] This reaction is widely used in the pharmaceutical industry to synthesize biaryl structures, which are common motifs in biologically active molecules.[10][11]
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (in the presence of a base) and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.[10]
Detailed Protocol: Synthesis of Methyl 5-aryl-2-ethylbenzoate
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).[12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[13]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[10][11] Then, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).[10]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[10][12]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.[10][14]
| Parameter | Typical Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand | Catalyst choice can be substrate-dependent. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, Isopropanol/H₂O | Solvent choice affects solubility and reaction temperature.[11][12] |
| Temperature | 80-100 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS for completion.[12] |
Sonogashira Coupling for the Synthesis of Alkynyl Derivatives
The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is valuable for introducing alkynyl moieties, which are important precursors for various functional groups and are found in many natural products and pharmaceuticals.[16][17]
Reaction Principle: This reaction is co-catalyzed by palladium and copper complexes.[15][16] The palladium catalyst undergoes oxidative addition with the aryl bromide. The copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product.[5][6]
Detailed Protocol: Synthesis of Methyl 5-alkynyl-2-ethylbenzoate
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a suitable amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent in some cases.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalysts. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.
| Parameter | Typical Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂ is a common and effective choice.[18] |
| Copper Co-catalyst | CuI | Essential for the classical Sonogashira reaction.[15] |
| Base | Triethylamine, Diisopropylamine | Acts as both a base and often as a solvent. |
| Solvent | THF, DMF | Anhydrous conditions are typically required.[15] |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient.[16] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[19] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in numerous pharmaceuticals.[7][8][20]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[19]
Detailed Protocol: Synthesis of Methyl 5-(amino)-2-ethylbenzoate Derivatives
-
Reaction Setup: In a dry, sealable reaction tube, add this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS).
-
Inert Atmosphere and Solvent: Seal the tube, evacuate, and backfill with an inert gas. Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.[19]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Typical Condition | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | A precatalyst is often used in combination with a ligand. |
| Ligand | Xantphos, BINAP, Buchwald ligands | The choice of ligand is critical and substrate-dependent. |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous and oxygen-free conditions are crucial. |
| Temperature | 80-110 °C | Higher temperatures are generally needed for C-N coupling. |
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound opens up another avenue for derivatization, allowing for the introduction of carbon nucleophiles.
Reaction Principle: The aryl bromide reacts with magnesium metal in an anhydrous ether solvent to form an organomagnesium compound, the Grignard reagent.[21] This reagent is a potent nucleophile and a strong base.[21]
Detailed Protocol: Formation of the Grignard Reagent and Carboxylation
-
Apparatus and Reagent Preparation: Ensure all glassware is flame-dried, and all reagents and solvents are strictly anhydrous.[21]
-
Grignard Formation: In a flask equipped with a condenser and a dropping funnel, place magnesium turnings. Add a small amount of a solution of this compound in anhydrous THF or diethyl ether. A crystal of iodine may be added to initiate the reaction. Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise to maintain a gentle reflux.
-
Carboxylation: Cool the resulting Grignard reagent in an ice bath and pour it over crushed dry ice (solid CO₂).[22] Allow the mixture to warm to room temperature.
-
Work-up: Quench the reaction by carefully adding aqueous HCl. This protonates the carboxylate salt to form the carboxylic acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield the corresponding benzoic acid derivative.
Nucleophilic Aromatic Substitution (SNAr)
While less common for simple aryl bromides without strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can be a viable strategy under certain conditions.[23] The ester and ethyl groups have a weak electron-withdrawing/donating effect, so harsh conditions or specific activation might be necessary.[24][25]
Reaction Principle: The SNAr reaction involves the attack of a nucleophile on the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex).[26][27] The leaving group is then expelled, restoring the aromaticity. The reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[23][27] For this compound, this pathway is less favorable but can be induced with very strong nucleophiles at high temperatures.
Conclusion
This compound is a versatile building block for organic synthesis, with its derivatization being central to the construction of a wide array of complex molecules. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, offer the most robust and flexible strategies for its functionalization. The choice of reaction and specific conditions should be tailored to the desired target molecule, taking into account the compatibility of other functional groups present. The protocols provided in this guide serve as a comprehensive starting point for researchers in drug discovery and development, enabling the efficient synthesis of novel chemical entities.
References
- The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions - Benchchem. (URL: )
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (URL: [Link])
-
Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
-
Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction - RSC Publishing. (URL: [Link])
-
Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Grignard Reaction Experiment Part 1, Prelab - YouTube. (URL: [Link])
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])
-
Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed. (URL: [Link])
- AU2016102154A4 - Benzonatate drug intermediates p-amino benzoic acid ethyl ester synthesis method - Google P
-
Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac - Der Pharma Chemica. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
- US4154738A - Imidazole derivatives and intermediates in their preparation - Google P
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (URL: [Link])
-
Methyl 5-bromo-2-hydroxybenzoate - PMC - NIH. (URL: [Link])
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). (URL: [Link])
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of methyl 4-bromo-2-methylbenzoate - PrepChem.com. (URL: [Link])
-
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC - NIH. (URL: [Link])
-
(PDF) Methyl 5-bromo-2-hydroxybenzoate - ResearchGate. (URL: [Link])
-
bUVjehfM,V ijh{kk & 2026 - Bihar School Examination. (URL: [Link])
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Troubleshooting & Optimization
optimizing Suzuki coupling yield with Methyl 5-bromo-2-ethylbenzoate
An Application Scientist's Guide to Optimizing Suzuki Coupling with Methyl 5-bromo-2-ethylbenzoate
Welcome to the technical support center for advanced cross-coupling applications. As Senior Application Scientists, we understand that while the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, certain substrates present unique challenges that require a nuanced and informed approach for optimization.[1][2]
This guide is specifically tailored to address the difficulties encountered when using This compound as an electrophile. The structure of this molecule introduces two primary obstacles:
-
Steric Hindrance: The presence of an ethyl group ortho to the bromine atom significantly encumbers the site of oxidative addition, the crucial first step in the catalytic cycle.[3][4]
-
Base-Sensitive Functionality: The methyl ester group is susceptible to hydrolysis (saponification) under the basic conditions required for the reaction, particularly at elevated temperatures.[5][6]
This document provides a series of troubleshooting steps, in-depth explanations, and validated protocols to help you navigate these challenges and achieve high yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is giving very low yield. What is the most likely cause?
A low yield is typically due to a combination of inefficient oxidative addition and potential side reactions. The steric bulk of the ortho-ethyl group slows the initial reaction of the palladium catalyst with your aryl bromide.[3][4] If the catalytic cycle is slow, competing side reactions like dehalogenation or ester hydrolysis become more prominent. Optimizing the catalyst-ligand system is the most critical first step.
Q2: What is a reliable starting catalyst, ligand, and base combination for this substrate?
For sterically hindered substrates, traditional catalysts like Pd(PPh₃)₄ are often ineffective.[7] We strongly recommend starting with a modern catalyst system known for high activity:
-
Catalyst/Ligand: Use a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos .[8] The most reliable approach is to use a pre-formed palladium pre-catalyst, such as XPhos Pd G3 , which rapidly generates the active Pd(0) species.[9][10]
-
Base: Start with a moderately strong, non-hydroxide base to minimize ester hydrolysis. Potassium phosphate (K₃PO₄) is an excellent first choice.[11]
-
Solvent: A 4:1 to 5:1 mixture of 1,4-Dioxane/Water is a robust starting point.
Q3: How can I prevent the hydrolysis (saponification) of the methyl ester?
Ester stability is a primary concern. To prevent hydrolysis:
-
Avoid Strong Bases: Do not use hydroxide bases like NaOH or KOH. Opt for milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][12]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start screening around 80 °C and only increase if necessary.
-
Limit Water: While a small amount of water is often necessary to dissolve the base and facilitate the reaction, excessive water can promote hydrolysis. Use a controlled ratio of organic solvent to water (e.g., 5:1 or higher).[11]
Q4: Besides ester hydrolysis, what other side reactions should I watch for?
The two most common side reactions are:
-
Hydrodehalogenation (Dehalogenation): The bromine atom is replaced by a hydrogen atom. This can occur if the catalytic cycle is sluggish, allowing palladium hydride species to form and react.[13][14]
-
Boronic Acid Homocoupling: Your boronic acid partner reacts with itself to form a biaryl byproduct. This is almost always caused by the presence of oxygen in the reaction. Rigorous degassing of your solvent and reaction setup is essential to prevent this.
In-Depth Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, the catalytic cycle is likely stalled at the first step.
-
Likely Cause: Inefficient Oxidative Addition The palladium catalyst must insert itself into the Carbon-Bromine bond. The ortho-ethyl group physically blocks this approach. Standard phosphine ligands like triphenylphosphine (PPh₃) are not bulky enough to force the palladium center into a reactive, low-coordinate state needed to overcome this barrier.[15]
Solution: Employ Advanced Phosphine Ligands You must use a ligand designed for sterically demanding substrates. Buchwald biaryl phosphine ligands are the industry standard for this purpose. These ligands are both bulky and highly electron-donating, which promotes the oxidative addition step.[15][16]
Ligand Comparison for Hindered Substrates Triphenylphosphine (PPh₃) Often fails with ortho-substituted aryl bromides. Can lead to catalyst decomposition at high temperatures. SPhos Excellent general ligand for Suzuki couplings. Its bulk and electronic properties provide high catalyst activity and stability.[8][16] XPhos Generally considered even more active than SPhos for particularly challenging substrates, including aryl chlorides and hindered bromides.[17] -
Likely Cause: Inactive Palladium Species For the catalytic cycle to begin, a Pd(II) or Pd(0) source must be converted in situ to the active, ligand-coordinated Pd(0) species. This activation step can be slow and inefficient, especially at lower temperatures.[9]
Solution: Use a Palladium Pre-catalyst Instead of separate Pd sources (like Pd(OAc)₂ or Pd₂(dba)₃) and ligands, use an integrated pre-catalyst. These are stable Pd(II) complexes that are designed to cleanly and rapidly generate the active Pd(0) catalyst under the reaction conditions. This leads to more reproducible results and higher turnover numbers.[10][18] We recommend starting with a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3).[19]
Problem: Significant Side Product Formation
-
Issue: Saponification of Methyl Ester (Product is the carboxylic acid)
Solution: Optimize the Base The base plays a critical role in activating the boronic acid for transmetalation but is also the cause of ester hydrolysis.[20][21] The choice of base is a balance between reactivity and functional group compatibility.
Base Selection Guide for Ester Compatibility Strong Hydroxide Bases (NaOH, KOH) AVOID. High basicity and water solubility lead to rapid ester hydrolysis.[6] Carbonate Bases (K₂CO₃, Cs₂CO₃) GOOD. K₂CO₃ is a common choice. Cs₂CO₃ is more soluble and can sometimes accelerate reactions at lower temperatures, but is more expensive.[21] Phosphate Base (K₃PO₄) EXCELLENT. Often considered the optimal choice for base-sensitive substrates. It is strong enough to promote catalysis but generally does not hydrolyze esters under typical conditions.[11] Fluoride Bases (KF, CsF) SPECIALTY. Can be effective, particularly in anhydrous conditions, but are generally less common starting points.[12] -
Issue: Dehalogenation Byproduct Observed
Solution: Enhance Catalytic Turnover & Control Reagents Dehalogenation occurs when the desired cross-coupling is slow.[13]
-
Use a More Active Catalyst: Switching to a more active ligand (e.g., from SPhos to XPhos) or using a pre-catalyst can accelerate the productive cycle, outcompeting the dehalogenation pathway.[13]
-
Use Anhydrous Solvents: While some water is needed to dissolve the base, ensure you are using high-purity, anhydrous-grade organic solvents to minimize potential proton sources.[13]
-
Check Boronic Acid Quality: Ensure your boronic acid is pure. Some impurities can interfere with the transmetalation step, slowing the cycle.
-
-
Issue: Homocoupling of Boronic Acid
Solution: Rigorous Degassing This side reaction is almost exclusively caused by dissolved oxygen. It is imperative to remove oxygen from your solvent and reaction vessel before heating. Sparging with an inert gas (bubbling argon or nitrogen through the solvent for 20-30 minutes) is a common method. For maximum efficiency, a "freeze-pump-thaw" cycle is the gold standard.[22][23]
Core Concepts & Methodologies
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps. Our optimization strategy targets accelerating each step while suppressing side reactions.[15][24][25]
Recommended Starting Protocol
This protocol is designed as a robust starting point for the Suzuki coupling of this compound.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 Pre-catalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Seal the vessel with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to create a 5:1 solvent mixture. The total concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Immerse the reaction vessel in a preheated oil bath at 80-90 °C.
-
Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Systematic Optimization Workflow
If the initial protocol does not provide a satisfactory yield, follow this logical workflow for optimization. Do not change multiple variables at once.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. Available at: [Link]
-
Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Available at: [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Reddit - r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
Fan, Q., & Zhang, Y. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
MacDonald, M. J., et al. (2022). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link]
-
Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. Available at: [Link]
-
Reddit - r/chemistry. (2025). Ester Stability under Suzuki/Buchwald Conditions. Available at: [Link]
-
Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
SPhos - Wikipedia. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Ek, F., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
-
How To: Degas Solvents - Department of Chemistry : University of Rochester. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source - ResearchGate. Available at: [Link]
-
Beller, M., & Zapf, A. (2000). Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. Angewandte Chemie International Edition. Available at: [Link]
-
How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai - YouTube. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Reddit - r/Chempros. (2025). Problems with Suzuki coupling. Available at: [Link]
-
Reddit - r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Side reactions of Suzuki cross-coupling - ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]
-
Reddit - r/Chempros. (2024). Struggling with Suzuki Reaction. Available at: [Link]
-
Hadei, N., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]
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Technical Support Center: Suzuki Coupling with Ortho-Substituted Aryl Halides
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a special focus on challenging ortho-substituted aryl halides. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties when working with sterically hindered substrates. Instead of a simple list of steps, we will delve into the mechanistic rationale behind each troubleshooting strategy, providing you with the expert insights needed to overcome synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki coupling with an ortho-substituted aryl halide is failing or giving very low yield. What are the first things I should check?
Answer:
A failed reaction with a sterically demanding substrate is a common issue. The primary culprit is the steric hindrance around the reaction center, which can impede key steps in the catalytic cycle. Before making drastic changes to your protocol, perform a systematic check of the foundational parameters.
Initial Diagnostic Checklist:
-
Catalyst Activity & Integrity: The heart of the reaction is the Palladium(0) catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or a palladacycle), it must be efficiently reduced in situ to the active Pd(0) species.[1][2] Ensure your catalyst and ligand haven't degraded. Many phosphine ligands, especially when not part of a stable precatalyst, can be sensitive to air.[3]
-
Oxygen Contamination: The Suzuki coupling is highly sensitive to oxygen. Oxygen can lead to the oxidative degradation of phosphine ligands and cause undesirable homocoupling of your boronic acid, consuming your starting material and complicating purification.[1][2]
-
Solvent & Reagent Quality: Ensure your solvents are anhydrous (if intended) and properly degassed. Water content can be critical; while many protocols use aqueous solvent mixtures, excess or uncontrolled water can promote protodeboronation of the boronic acid.
Workflow: Foundational Reaction Setup Verification
Below is a DOT script visualizing the initial checks.
Caption: Initial diagnostic workflow for a failed Suzuki coupling.
Question 2: I've confirmed my basic setup is correct, but the reaction still fails. How does the ortho-substituent interfere with the reaction, and what should I change?
Answer:
The steric bulk from an ortho-substituent creates a crowded environment around the carbon-halide bond. This directly inhibits two crucial steps in the catalytic cycle: Oxidative Addition and Reductive Elimination .[4]
-
Oxidative Addition: The bulky substituent physically blocks the palladium catalyst from inserting itself into the carbon-halide bond.
-
Reductive Elimination: After transmetalation, the two organic groups on the palladium center must be close enough to form the new C-C bond. Steric clash between the ortho-substituent and the other coupling partner can prevent this, slowing or halting the final, product-forming step.
To overcome this, you must rationally select a catalyst system designed for steric challenges.
Diagram: The Suzuki Catalytic Cycle and Steric Hindrance
Caption: Steric hindrance from ortho-substituents primarily inhibits oxidative addition and reductive elimination.
Troubleshooting Strategy: Ligand and Catalyst Selection
Your primary lever for change is the ligand attached to the palladium center. For hindered substrates, standard ligands like PPh₃ are often ineffective.[5] You need ligands that are both bulky and electron-rich .
-
Bulky Ligands: Promote reductive elimination by creating a sterically crowded palladium center that favors the formation of the product to alleviate strain.[2]
-
Electron-Rich Ligands: Increase the electron density on the palladium, which accelerates the rate of oxidative addition into the C-X bond, especially for less reactive aryl chlorides.[2][4]
Table 1: Recommended Ligands & Catalysts for Ortho-Substituted Aryl Halides
| Ligand Class | Specific Examples | Key Features & Applications | Recommended Precatalyst |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos, BrettPhos | The gold standard for challenging couplings.[6][7] Highly bulky and electron-rich. Excellent for di-, tri-, and even some tetra-ortho-substituted biaryls.[7] | XPhos Pd G2/G3, SPhos Pd G2 |
| Specialized Biaryl Phosphines | AntPhos, BI-DIME | Developed for extremely sterically demanding couplings, such as those involving ortho-isopropyl groups or for synthesizing molecular gears.[8][9][10] | Pd₂(dba)₃ or Pd(OAc)₂ with added ligand |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, Acenaphtho-imidazolylidene | Strong σ-donors and sterically bulky.[11] Offer an alternative to phosphines and can be highly effective under mild conditions with low catalyst loadings.[11] | PEPPSI-type catalysts or Pd(OAc)₂ with NHC salt |
Experimental Protocol: Catalyst System Screening
If your initial system failed, set up a parallel screen with 2-3 of the recommended catalyst systems.
-
Setup: In an array of reaction vials inside a glovebox, add your aryl halide (1.0 equiv) and boronic acid (1.5 equiv).
-
Catalyst Addition: To each vial, add a different catalyst system:
-
Vial A: XPhos Pd G3 (2 mol%)
-
Vial B: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Vial C: PEPPSI-IPr (2 mol%)
-
-
Base & Solvent: Add your chosen base (e.g., K₃PO₄, 3.0 equiv) and degassed solvent (e.g., Dioxane/H₂O 10:1, 0.2 M).[1]
-
Reaction: Seal the vials and heat to 100-110 °C.
-
Monitoring: Monitor each reaction by TLC or LC-MS at 1h, 4h, and 12h to identify the most promising system.
Question 3: I've chosen a better ligand, but the reaction is sluggish and produces side products like protodeboronation. What roles do the base and solvent play?
Answer:
The base and solvent are not passive components; they actively influence the catalytic cycle and the stability of your reagents. For hindered couplings, their optimization is just as critical as ligand choice.
The Role of the Base:
The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is necessary for the transmetalation step.[12][13]
-
Problem: Weak bases (e.g., Na₂CO₃) may not be sufficient to promote the transmetalation of sterically hindered boronic acids effectively.
-
Problem: Using hydroxide bases (e.g., NaOH, KOH) in certain solvents can accelerate the unwanted protodeboronation side reaction, where the boronic acid is cleaved to the corresponding arene.[14]
Troubleshooting Strategy: Base Selection
For hindered substrates, stronger, non-nucleophilic bases are generally preferred.
-
Recommended Bases: K₃PO₄ (potassium phosphate), Cs₂CO₃ (cesium carbonate), or K₂CO₃ are excellent choices.[7][15][16] They offer a good balance of basicity to promote the reaction without being overly aggressive. For particularly stubborn couplings, a stronger base like potassium tert-butoxide (t-BuOK) can be effective, though care must be taken with sensitive functional groups.[11]
The Role of the Solvent:
The solvent influences catalyst solubility, reaction rates, and even selectivity.[17]
-
Problem: A poor solvent can lead to catalyst precipitation or low reaction rates.
-
Insight: The choice of solvent can be complex. For example, in some systems, nonpolar solvents like THF favor coupling at an aryl chloride site, while polar aprotic solvents like acetonitrile can switch the selectivity to an aryl triflate site on the same molecule.[17]
Troubleshooting Strategy: Solvent Selection
-
Recommended Solvents: Aprotic solvents are standard.
-
Ethers: Dioxane, 2-MeTHF, THF
-
Aromatics: Toluene
-
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 10:1) is beneficial. Water helps dissolve the inorganic base and can facilitate the formation of the active boronate species.
-
Screening: If you suspect solvent effects, test a polar ether (Dioxane), a nonpolar aromatic (Toluene), and an alternative ether (2-MeTHF) to find the optimal medium.
Workflow: Optimizing Base and Solvent
Caption: Decision workflow for optimizing base and solvent conditions.
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Og1lFx6Gyvu9tDN5FNoCruLPD6JsLw2kl1BHzhbvi55i_Bh7Sr5OilEJ8KsMGTFsizvAckJJstLkh3HZS_qVZMuEGq8n7nCYvWEBghqC064cUAdfwnVBnOHq8znm1FBaHo6tzj6O4AksxAXWCzKt6QsBtsGh97Yp79-h8lZTdTk-gzHxq_SjXHf9CLOsuG6zLYeUfLgFEbPyODrNehCvVCiicEY=]
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpglP1c28b5wRQmZyOLelDL_38EZF3kcE4dvESqqJ3x7WUy5FBc2FP_-6upLjs9hSb7M0Avg42Z0oyH04dg-IjRhGqcbYuBZD_keYBTWUjEnI7Qfwfw-oSY43lSveDtvXhYtdWDhv6WykELV0Yv6COJS76BmgYfyejFVFOrdkRCJEx26hNL_CQJN9FWGzsdiK3nwLWrFP1XZo5ndTC3vahuUoMXB86aFRADN05bZAi2D1P0MM9biO1p8hdDdTzk3EAjGaY7WlG_BNTd9E=]
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- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAFyACJPr4UHtv6ZUk1Rq7Ve_9RuYgIl-MCs6l02KPPlbSlKt2ZvqbSgKv_zWU_urix2oRXIVQXQR-Itf7JTfdDL_c6e82GD12bfoEJvhFmroi9xzW-LO-db6eq2SBBoFejVY__eP95f0C6ZyI-o-EptuE5uVDpOE=]
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD9VPUiMIERmeSXi43JGV_DS6FXbiDrhSoHSVVn1VEDBbQtNyRKeaWWMcCVk9w3y5e2ooo5Skn1NY5nmYpbZCYdxcsnCad4DXTQcsh27ncT1wUNERS9sxHg2elM4R8e9YTx085t7WQdBz3AhJEwfk_dkoftzdd4gHtmO0FgZ1pIjhByr8qUn0Rqy9EQOwWRh1yHdLW3-WwAz2jkaFQsWqibFB3tiCfrHTIdMzt1alpA9vHI4RAO_c7uQ==]
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHzKVtIe_0joCFf-KF7KIkyg6r1P6uI1QtCLpt1PI9TUxsDMNRFb5v-PJ4p_yKgukFldLzNzlOH68apgh6Is0qkzvA8GJfHFrmLE1t6XamBOiV7OIoL0D2XtldEIeJH4Toa0qxSbo2szHYj8WH7fg=]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo034836j]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287289/]
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [URL: https://www.researchgate.net/publication/229983790_Supported_Palladium_Catalysts_for_Suzuki_Reactions_Structure-Property_Relationships_Optimized_Reaction_Protocol_and_Control_of_Palladium_Leaching]
- Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [URL: https://www.acs.org/content/acs/en/events/regional-meetings/central/program/mechanistic-and-preparative-aspects-of-the-suzuki-miyaura-cross-coupling-reaction.html]
- Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/jz201502x]
- Dialkylbiaryl phosphine ligands. Wikipedia. [URL: https://en.wikipedia.org/wiki/Dialkylbiaryl_phosphine_ligands]
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/188.shtm]
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [URL: https://www.researchgate.
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [URL: https://www.researchgate.net/publication/235923986_Pd-catalyzed_Suzuki-Miyaura_coupling_of_steric_hindered_aryl_chlorides]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630252/]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-coupling-practical-guide]
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23296860/]
- Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-different-bases-on-the-Suzuki-Miyaura-coupling_tbl2_359196144]
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c01358]
- The effect of various bases on the Suzuki coupling reaction. ResearchGate. [URL: https://www.researchgate.net/figure/The-effect-of-various-bases-on-the-Suzuki-coupling-reaction-a_tbl2_236166548]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [URL: https://www.researchgate.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/qo/c3qo00053k]
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4856193/]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8442353/]
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/13a3b0l/problems_with_suzuki_coupling_of_aryl_boronic/]
- Failed suzuki coupling, any suggenstions?. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s21tln/failed_suzuki_coupling_any_suggenstions/]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. benchchem.com [benchchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
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- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 5-bromo-2-ethylbenzoate
Welcome to the technical support guide for the purification of Methyl 5-bromo-2-ethylbenzoate (CAS No. 439937-54-9). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with the high degree of purity required for downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Isolating High-Purity this compound
This section addresses specific, common issues observed during the post-synthesis workup and purification of the target compound.
Question 1: My crude product has a low pH and a broad singlet appears around 10-12 ppm in the ¹H NMR spectrum. What is the issue and how do I resolve it?
Answer: This is a classic sign of contamination with unreacted 5-bromo-2-ethylbenzoic acid , the carboxylic acid starting material from the Fischer esterification step. The acidic nature of the crude product is due to this impurity and residual acid catalyst (e.g., H₂SO₄) used in the esterification.[1][2][3] The broad singlet in the NMR spectrum is characteristic of the acidic carboxylic acid proton.
Root Cause Analysis: The Fischer esterification is a reversible reaction, meaning an equilibrium always exists between the reactants (carboxylic acid and alcohol) and the products (ester and water).[1][2] Incomplete conversion is common if the equilibrium is not sufficiently shifted towards the product side.
Recommended Solution: Basic Aqueous Wash A simple and highly effective method to remove both the unreacted carboxylic acid and the acid catalyst is a liquid-liquid extraction using a mild basic solution.
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe effervescence (CO₂ gas evolution) as the acid is neutralized; vent the separatory funnel frequently and with caution.
-
Continue washing until no more gas evolves. This converts the acidic impurities into their corresponding water-soluble sodium salts, which partition into the aqueous layer.
-
Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
This procedure should yield a crude product largely free of acidic impurities, which can then be further purified by column chromatography or recrystallization.
Question 2: My GC-MS or LC-MS analysis shows a significant peak corresponding to the mass of a di-brominated product (C₁₀H₁₀Br₂O₂). How did this happen and what is the best purification strategy?
Answer: The presence of a di-brominated species indicates that the electrophilic aromatic substitution (bromination) reaction was not perfectly selective and proceeded further than desired.
Root Cause Analysis: The aromatic ring of this compound still possesses activated positions susceptible to a second bromination. While the first bromine atom is deactivating, forcing conditions (e.g., excess brominating agent, elevated temperature, or prolonged reaction time) can lead to the formation of di-bromo byproducts.[4]
Recommended Solution: Flash Column Chromatography Separating mono- and di-halogenated compounds is a textbook application for flash column chromatography, as the addition of a second bromine atom significantly alters the compound's polarity.[5][6][7]
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is ideal. Start with a low-polarity mixture and gradually increase the polarity (gradient elution) or use an isocratic system identified through Thin Layer Chromatography (TLC) analysis. A common starting point is a mixture of hexanes and ethyl acetate.[6][8]
-
Begin screening with 95:5 Hexanes:Ethyl Acetate on a TLC plate.
-
The less polar di-brominated compound will have a higher Rf value (travel further up the plate) than the more polar mono-brominated product.
-
Adjust the solvent ratio to achieve good separation between the spots (a ΔRf of at least 0.2 is desirable).
-
A detailed protocol for flash column chromatography is provided later in this guide.
Question 3: My product is a pale yellow or orange oil, even after the aqueous workup. What causes this discoloration and how can it be removed?
Answer: The color is typically due to residual elemental bromine (Br₂) or other colored impurities generated during the bromination reaction.
Recommended Solutions (in order of application):
-
Sodium Thiosulfate Wash: Before drying the organic layer during the initial workup, wash it with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any remaining elemental bromine, converting it to colorless bromide ions (Br⁻).
-
Activated Charcoal (for Recrystallization): If you plan to purify the final product by recrystallization and it is still colored, you can add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution.[9] The charcoal adsorbs colored impurities, which are then removed by hot gravity filtration before the solution is cooled to form crystals.
-
Column Chromatography: As a comprehensive purification method, column chromatography is also highly effective at separating colored impurities from the desired product. The colored bands are often strongly retained on the silica and can be physically observed and separated during elution.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for achieving >98% purity for this compound? A: For general reliability and scalability, flash column chromatography on silica gel is the preferred method.[5][6] It provides excellent resolving power to separate starting materials, isomers, and over-brominated byproducts, which are the most common impurities. For materials that are solid at room temperature or can be induced to crystallize, recrystallization can be an excellent final polishing step to achieve very high purity.[9][10]
Q: How do I choose an appropriate solvent system for recrystallization? A: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.[9] For aryl bromides like this one, common solvent systems include:
-
Hexanes/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hot hexanes until the solution becomes faintly cloudy. Then, allow it to cool slowly.
-
Ethanol/Water: Dissolve the compound in hot ethanol and add water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool.[10]
Q: How should the final, purified this compound be stored? A: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[11][12][13] Storing it under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for long-term stability, although it is generally stable under normal laboratory conditions.
Data Summary: Common Impurities and Identification
| Impurity Name | Common Source | Analytical Signature | Recommended Purification Method |
| 5-bromo-2-ethylbenzoic acid | Incomplete Fischer Esterification | Acidic pH; Broad ¹H NMR signal at 10-12 ppm | Basic Aqueous Wash (NaHCO₃) |
| Methyl 2-ethylbenzoate | Incomplete Bromination | GC-MS or LC-MS peak with M.W. of ~164.20 g/mol | Flash Column Chromatography |
| Di-bromo-2-ethylbenzoate Isomers | Over-bromination | GC-MS or LC-MS peak with M.W. of ~321.99 g/mol | Flash Column Chromatography |
| Elemental Bromine (Br₂) | Excess Brominating Reagent | Yellow/Orange/Brown Color | Sodium Thiosulfate (Na₂S₂O₃) Wash |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a standard procedure for purifying approximately 1-5 grams of crude material.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.25-0.35 for the desired product.
-
Column Packing:
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 30-50 times the mass of the crude product).
-
Prepare a slurry of silica gel in the least polar eluent mixture determined from your TLC analysis.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is flat and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to create a dry powder ("dry loading").
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a flash chromatography system or a gentle stream of compressed air/nitrogen) to achieve a steady flow rate.
-
Collect fractions in an array of test tubes.[7]
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC. Spot every few fractions on a TLC plate and visualize under UV light.
-
Combine all fractions that contain only the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is a solid or a semi-solid that can be induced to crystallize.
-
Solvent Selection: Choose an appropriate solvent system based on preliminary solubility tests (see FAQ section).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more polar solvent of a binary pair). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If using a binary system, add the second (less polar) solvent dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the first solvent to redissolve the precipitate.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for a few minutes.[9]
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[9]
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Allow the crystals to dry completely under vacuum.
Visualized Workflow: Impurity Removal Strategy
Caption: Decision workflow for purifying crude this compound.
References
-
Craske, J. D., & Edwards, R. A. (1970). Column chromatography of the bromo-mercuri-methoxy adducts of fatty acid methyl esters as a means of isolating polyenoic acids present in low concentrations. Journal of Chromatography A, 53(2), 253-261. [Link]
-
Mannu, A., & Mele, A. (2024). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids. ResearchGate. [Link]
-
Filo. (2024). The products formed when benzoic acid (C6H5CO2H) is treated with... Filo. [Link]
-
JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Journal of Visualized Experiments. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
Organic Chemistry Portal. (2025). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. YouTube. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studylib.net [studylib.net]
- 4. youtube.com [youtube.com]
- 5. Column chromatography of the bromo-mercuri-methoxy adducts of fatty acid methyl esters as a means of isolating polyenoic acids present in low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 2-Bromo-4-methylbenzoate| [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
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- 10. Tips & Tricks [chem.rochester.edu]
- 11. chemscene.com [chemscene.com]
- 12. 5-broMo-2-ethylbenzoic acid Methyl ester | 439937-54-9 [chemicalbook.com]
- 13. calpaclab.com [calpaclab.com]
Technical Support Center: Enhancing the Reactivity of Methyl 5-bromo-2-ethylbenzoate in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, chemists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when using Methyl 5-bromo-2-ethylbenzoate in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical protocols to overcome reactivity hurdles and achieve optimal results in your synthetic endeavors.
Understanding the Substrate: this compound
This compound presents a unique set of challenges in cross-coupling reactions due to a combination of steric and electronic factors. The presence of an ethyl group ortho to the bromine atom introduces significant steric hindrance around the reaction center. This can impede the oxidative addition step, a critical phase in the catalytic cycle of many cross-coupling reactions.[1][2] Additionally, the ester group, being electron-withdrawing, deactivates the aryl ring, further slowing down the reaction.
This guide will walk you through strategies to enhance the reactivity of this substrate in common cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound giving low yields?
A1: Low yields in the Suzuki-Miyaura coupling of this substrate are often a consequence of its steric hindrance and electronic properties.[1][2] The bulky ethyl group can hinder the approach of the palladium catalyst to the C-Br bond for oxidative addition. To overcome this, consider the following:
-
Ligand Selection: Employ sterically demanding and electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices as they promote the formation of the active, low-coordinate palladium species necessary for coupling hindered substrates.[3][4][5]
-
Catalyst Choice: Use a pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand.[3]
-
Base Selection: A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases such as Na₂CO₃.[1] The base's role is to activate the boronic acid.[6]
-
Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Increasing the reaction temperature can also help overcome the activation energy barrier, but be mindful of potential side reactions like dehalogenation.[7]
Q2: I am observing significant dehalogenation of my starting material. What causes this and how can I prevent it?
A2: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[7] This can be promoted by high temperatures, prolonged reaction times, and certain bases or ligands.[7] To minimize dehalogenation:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Avoid unnecessarily high temperatures.
-
Choice of Base: Some bases can act as hydride donors. If dehalogenation is a major issue, consider screening different bases.
-
Ligand Effects: The ligand can influence the relative rates of cross-coupling versus dehalogenation. Experiment with different ligands to find one that favors the desired reaction pathway.[7]
Q3: Can I use this compound in a Heck reaction? What are the key considerations?
A3: Yes, the Heck reaction is a viable option. However, the success of the reaction will heavily depend on the chosen catalyst system and reaction conditions. For electron-deficient aryl halides, which this compound can be considered due to the ester group, specific strategies are needed.[8]
-
Catalyst System: Palladacycles or catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes are often necessary to achieve good results with less reactive aryl bromides.[8]
-
Base: A weaker organic base like triethylamine (Et₃N) or a stronger inorganic base like K₂CO₃ can be used.
-
Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can improve the reaction outcome.[8]
Q4: What are the best practices for setting up a Sonogashira coupling with this sterically hindered substrate?
A4: The Sonogashira coupling of sterically hindered aryl bromides requires careful optimization. The choice of catalyst, ligand, and copper co-catalyst is crucial.[9][10]
-
Ligand Selection: For sterically demanding aryl bromides, bulky phosphine ligands like PCy₃ (tricyclohexylphosphine) are often more effective.[9][10]
-
Copper Source: Copper(I) iodide (CuI) is the most common co-catalyst.
-
Base and Solvent: A strong amine base like diisopropylamine (DIPA) or triethylamine (Et₃N) in a solvent like THF or DMF is typically used.
-
Temperature: Reactions are often run at elevated temperatures to drive them to completion.
Q5: I'm planning a Buchwald-Hartwig amination. Which catalyst system is recommended for this compound?
A5: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[11] For a sterically hindered and electronically deactivated substrate like this compound, the choice of ligand is paramount.
-
Ligand Generation: Modern, highly active catalyst systems employing bulky, electron-rich biaryl phosphine ligands developed by Buchwald (e.g., XPhos, RuPhos) are generally the most effective.[4] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[12]
-
Palladium Precatalyst: Precatalysts like XPhos Pd G3 or G4 can offer improved stability and activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently reactive conditions. 3. Poor quality of reagents (e.g., wet solvent, old base). | 1. Use a fresh palladium source and ligand, or a pre-formed catalyst. Ensure an inert atmosphere. 2. Increase reaction temperature. Screen different ligands (e.g., bulky biaryl phosphines, NHCs). Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). 3. Use freshly dried solvents and a fresh, high-purity base. |
| Formation of Homocoupled Byproducts | 1. Reaction conditions favoring homocoupling of the boronic acid (in Suzuki). 2. Oxidative homocoupling of the alkyne (in Sonogashira). | 1. Ensure rigorous exclusion of oxygen. Lower the reaction temperature if possible. Use the correct stoichiometry of reagents. 2. Degas the solvent thoroughly. Use a slight excess of the alkyne. |
| Hydrolysis of the Ester Group | 1. Use of a strong, nucleophilic base. 2. Presence of water in the reaction mixture. | 1. Switch to a non-nucleophilic base like K₃PO₄ or CsF. 2. Use anhydrous solvents and reagents. |
| Difficulty in Product Purification | 1. Co-elution with byproducts (e.g., dehalogenated starting material, homocoupled products). 2. Residual palladium catalyst. | 1. Optimize the reaction to minimize byproduct formation. Employ different chromatography conditions (e.g., different solvent systems, different stationary phase). 2. Treat the crude product with a palladium scavenger or perform an aqueous wash with a solution of a chelating agent like thiourea. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a strong, non-nucleophilic base such as K₃PO₄ (2.0-3.0 eq.).
-
Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Add anhydrous solvent (e.g., dioxane or toluene).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Path to Success
Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
-
C−C activation enabled cross‐coupling of ynones with aryl bromides. ResearchGate. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. National Institutes of Health. [Link]
-
The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. J-Stage. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. National Institutes of Health. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. [Link]
-
A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? Quora. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]
-
14.7: Aryl Halides. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]
-
The reaction of Aryl halide – Electrophilic Substitution Reaction. BYJU'S. [Link]
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- 4. researchgate.net [researchgate.net]
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- 10. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Steric Hindrance in Reactions with Methyl 5-bromo-2-ethylbenzoate
Welcome to the technical support center for Methyl 5-bromo-2-ethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of this sterically hindered building block in organic synthesis. The unique substitution pattern of this compound, with an ethyl group ortho to the methyl ester, presents specific challenges that require careful consideration of reaction conditions. This document offers expert insights and field-proven protocols to help you navigate these challenges and achieve successful outcomes in your experiments.
Understanding the Challenge: The Impact of Steric Hindrance
This compound (C₁₀H₁₁BrO₂)[1] is a valuable reagent in the synthesis of complex organic molecules. However, the ethyl group at the C2 position, ortho to the methyl ester, creates significant steric bulk around the reaction centers. This steric hindrance can impede the approach of reagents to both the bromine atom and the ester functionality, leading to slower reaction rates, lower yields, and in some cases, complete inhibition of the desired transformation.[2]
The following sections will address common issues encountered in popular synthetic transformations involving this molecule and provide detailed, evidence-based solutions.
Troubleshooting Guide & FAQs
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental for C-C and C-N bond formation. However, the steric hindrance in this compound makes reactions like Suzuki, Buchwald-Hartwig, and Heck couplings particularly challenging.
FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the critical parameters to optimize?
Answer: Low yields in Suzuki couplings with sterically hindered substrates like this compound are a common issue.[3][4][5][6] The primary obstacle is the difficulty of the oxidative addition and reductive elimination steps in the catalytic cycle. Here’s a breakdown of key parameters to address this:
-
Ligand Selection is Crucial: Standard ligands like PPh₃ are often ineffective.[7] You need bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the reaction.[7][8]
-
Bulky Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are designed for sterically demanding couplings.[7][8] They have large cone angles and strong electron-donating properties that facilitate the formation of the active catalytic species.[8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable palladium complexes, which can lead to higher catalyst turnover.[8][9] Ligands with "flexible steric bulk" can be particularly advantageous for accommodating hindered substrates.[9]
-
-
Catalyst Precursor: While various Pd(0) and Pd(II) sources can be used, air- and moisture-stable palladacycle precatalysts are often more active and easier to handle for challenging couplings.[7]
-
Base and Solvent System: The choice of base and solvent is critical for the transmetalation step.[7]
-
Bases: For difficult couplings, stronger bases are often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective choices.[7] Avoid strong nucleophilic bases that can lead to side reactions.
-
Solvents: Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water, are standard.[7] Ensure your solvents are anhydrous, as excess water can promote protodeboronation of the boronic acid partner.[7]
-
-
Temperature: Higher reaction temperatures are typically required to overcome the activation energy barrier imposed by steric hindrance. Monitor for potential decomposition of starting materials or products at elevated temperatures.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Decision-making process for troubleshooting Suzuki coupling.
FAQ 2: I am attempting a Buchwald-Hartwig amination with this compound and a sterically hindered amine, but the reaction is not proceeding. How can I facilitate this challenging C-N bond formation?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with doubly hindered substrates is highly dependent on the catalytic system.[10][11][12] The steric clash between the ortho-ethyl group of the benzoate and a bulky amine makes this a particularly difficult transformation.
-
Advanced Ligand Systems: First-generation ligands are unlikely to work. You will need to employ sterically demanding and electron-rich ligands.
-
Josiphos-type Ligands: These ferrocene-based ligands have proven effective in challenging aminations.
-
Biarylphosphine Ligands: Similar to Suzuki couplings, bulky biarylphosphine ligands are essential. Consider ligands specifically developed for hindered substrates.
-
Bidentate Phosphine Ligands: Ligands like BINAP and DPEPhos can sometimes be effective by preventing the formation of inactive palladium dimers.[10]
-
-
Base Selection: The choice of base is critical and can be solvent-dependent.[13] Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used. In some cases, weaker bases like K₃PO₄ can be effective, especially in polar solvents.[13]
-
Copper Co-catalysis: For particularly stubborn C-N couplings involving hindered partners, consider copper-catalyzed methods (Ullmann-type reactions) as an alternative, as recent developments have shown promise in this area.[14]
Experimental Protocol: General Starting Conditions for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the bulky phosphine ligand (4-6 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) dissolved in an anhydrous solvent (e.g., toluene or dioxane).
-
Inert Atmosphere: Seal the vessel and remove it from the glovebox. Ensure the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
FAQ 3: My Heck reaction is giving a complex mixture of products. What are the likely side reactions and how can I promote the desired C-C bond formation?
Answer: The Heck reaction with sterically hindered aryl bromides can be prone to side reactions.[15][16][17] The increased steric bulk can disfavor the desired migratory insertion and β-hydride elimination pathway.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands such as P(t-Bu)₃ is often beneficial.[18] These ligands can promote the oxidative addition step and influence the regioselectivity of the reaction.
-
Base: A non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is generally preferred over amine bases, which can sometimes act as ligands or participate in side reactions.
-
Solvent: Polar aprotic solvents like DMF or DMA are typically used to ensure the solubility of the reagents and facilitate the ionic intermediates in the catalytic cycle.
-
Temperature Control: Careful optimization of the reaction temperature is crucial. Too high a temperature can lead to decomposition and side product formation, while too low a temperature will result in a sluggish reaction.
Section 2: Reactions Involving the Ester and Aryl Halide Functionalities
The reactivity of both the methyl ester and the bromo-substituent can be influenced by the steric environment.
FAQ 4: I am trying to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid, but the reaction is extremely slow. How can I achieve complete saponification?
Answer: The hydrolysis of sterically hindered esters is a well-known challenge.[19] The ortho-ethyl group shields the carbonyl carbon from nucleophilic attack by hydroxide ions.
-
Harsh Conditions: While standard methods often involve heating with a strong base (NaOH or KOH) in a mixture of water and a co-solvent like methanol or ethanol, these may require prolonged reaction times and high temperatures for hindered esters.[20]
-
Alternative Solvent Systems: The use of non-aqueous solvent systems can enhance the rate of hydrolysis. A mixture of NaOH in methanol and dichloromethane (1:9) at room temperature has been shown to be effective for the saponification of hindered esters.[19][20] This is because the desolvation of the hydroxide ion in the less polar solvent increases its nucleophilicity.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the hydroxide ion into the organic phase, thereby increasing the reaction rate.
Table 1: Comparison of Hydrolysis Conditions for Hindered Esters
| Method | Conditions | Advantages | Disadvantages |
| Standard Aqueous | NaOH/H₂O/MeOH, Reflux | Simple setup | Very slow, may require high temperatures[20] |
| Non-Aqueous | NaOH/MeOH/CH₂Cl₂, RT | Faster reaction at room temp[19][20] | Requires anhydrous conditions |
| Phase-Transfer | NaOH/H₂O/Toluene, PTC | Improved rates for insoluble substrates | Catalyst may complicate workup |
FAQ 5: I am attempting a Grignard or organolithium reaction with this compound, but I am getting a mixture of products, including the debrominated starting material. What is happening?
Answer: Organometallic reactions with molecules containing multiple electrophilic sites, like this compound, can be complex. You are likely observing a competition between two main pathways:
-
Nucleophilic Acyl Substitution: The organometallic reagent adds to the ester carbonyl. With Grignard reagents, this typically happens twice to form a tertiary alcohol after workup.[21]
-
Halogen-Metal Exchange: The organometallic reagent can react with the aryl bromide to form a new organometallic species. This can then be quenched during workup to give the debrominated product.
-
Grignard Reagents: Grignard reagents are strong bases and can also act as nucleophiles.[22][23] The reaction with the ester is often faster than halogen-metal exchange, but the latter can still be a significant side reaction, especially at higher temperatures.
-
Organolithium Reagents: Organolithium reagents are generally more reactive and are stronger bases than Grignard reagents.[22][23][24] They are more prone to halogen-metal exchange. The reaction of organolithiums with esters can also lead to the formation of ketones after a single addition, but this intermediate is often highly reactive towards another equivalent of the organolithium reagent.[25]
To favor addition to the ester:
-
Use a Grignard reagent instead of an organolithium reagent.
-
Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to minimize halogen-metal exchange.
-
Consider using a less reactive organometallic reagent , such as an organocuprate (Gilman reagent), which is less likely to undergo exchange reactions.
Reaction Pathway Visualization
Caption: Competing pathways in Grignard reaction.
This technical guide provides a starting point for addressing the challenges associated with the steric hindrance of this compound. Successful synthesis with this valuable intermediate relies on a careful and informed selection of reagents and reaction conditions.
References
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates.
-
BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Retrieved from
-
National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Retrieved from
-
ResearchGate. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation | Request PDF. Retrieved from
-
(Video). (2021, January 22). The Hydrolysis of Ethyl Benzoate. YouTube. Retrieved from
-
PubMed Central (PMC). (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from
-
PubMed. (2020, March 4). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Retrieved from
-
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from
-
(Video). (2019, August 9). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from
-
Arkat USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from
-
PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from
-
ResearchGate. (2018, November 3). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from
-
OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from
-
(n.d.). Retrieved from
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from
-
(n.d.). Retrieved from
-
(Video). (2024, October 21). Steric Hindrance | Organic Chemistry. YouTube. Retrieved from
-
ResearchGate. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. | Request PDF. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Hydrolysis of Sterically Hindered Esters. Retrieved from
-
National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
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- 17. Heck Reaction [organic-chemistry.org]
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- 19. researchgate.net [researchgate.net]
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- 22. homepages.bluffton.edu [homepages.bluffton.edu]
- 23. orgosolver.com [orgosolver.com]
- 24. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
Technical Support Center: Synthesis of Methyl 5-bromo-2-ethylbenzoate
Welcome to the technical support guide for the synthesis of Methyl 5-bromo-2-ethylbenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. We provide in-depth, experience-driven answers to frequently encountered issues, focusing on the causal mechanisms behind impurity generation and the logic of protocol optimization.
Overview of Synthetic Strategies
The synthesis of this compound (CAS 439937-54-9) is a crucial process for creating intermediates used in pharmaceuticals and materials science.[1][2][3] Typically, this synthesis is approached via one of two primary routes, each with its own distinct profile of potential byproducts. Understanding these pathways is the first step in effective troubleshooting.
-
Route A: Fischer Esterification of 2-ethylbenzoic acid followed by Electrophilic Bromination.
-
Route B: Electrophilic Bromination of 2-ethylbenzoic acid followed by Fischer Esterification.
The choice of route can significantly impact the purity of the final product, as the directing effects of the functional groups (ethyl vs. carboxyl or ester) play a critical role during the bromination step.
Caption: The two primary synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting
This section addresses specific issues encountered during the synthesis. The questions are organized by the synthetic step where the byproduct is most likely to form.
Part 1: Issues in Fischer Esterification
The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[4][5] While seemingly straightforward, several factors can lead to incomplete conversion and impurities.
Question 1: My esterification of 2-ethylbenzoic acid is incomplete. TLC and NMR analysis show significant amounts of unreacted starting material. What is the cause and how can I fix it?
Answer: This is the most common issue in Fischer esterification and is rooted in the reaction's equilibrium nature.[6] The reaction produces water as a byproduct; as water concentration increases, the reverse reaction (ester hydrolysis) is favored, preventing the reaction from reaching completion.[4][7]
Causality & Troubleshooting:
-
Reagent Stoichiometry: The equilibrium can be shifted towards the product (ester) by using a large excess of one reactant. Since 2-ethylbenzoic acid is typically the limiting reagent, using methanol as both the reactant and the solvent is a standard and effective strategy. This dramatically increases the concentration of the alcohol, pushing the equilibrium forward according to Le Châtelier's principle.[6]
-
Water Removal: Actively removing the water byproduct as it forms is a highly effective method.
-
Dean-Stark Apparatus: For higher boiling alcohols, a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene) is ideal. However, for methanol, this is not practical.
-
Drying Agents: The use of anhydrous reagents is critical. Ensure your methanol is dry and consider using a strong acid catalyst that also acts as a dehydrating agent, such as concentrated sulfuric acid.
-
-
Catalyst Concentration: Insufficient catalyst can lead to slow reaction rates. A typical catalytic amount is 3-5 mol% of the limiting reagent.
Question 2: After workup of my esterification, I observe an unexpected byproduct. What could it be?
Answer: Aside from unreacted starting material, byproducts in Fischer esterification are rare but can occur under harsh conditions.
-
Ether Formation: If the reaction is heated too aggressively in the presence of sulfuric acid, the alcohol can dehydrate to form a dialkyl ether (in this case, dimethyl ether). This is more common with ethanol and higher alcohols but can occur with methanol. This consumes the alcohol and can introduce impurities.
-
Impurities in Starting Material: Always verify the purity of your starting 2-ethylbenzoic acid.[8][9] Isomeric impurities (e.g., 3-ethylbenzoic or 4-ethylbenzoic acid) will also be esterified and carry through to the next step, complicating the bromination and final purification.
Part 2: Byproducts in Electrophilic Bromination
The bromination step is where the most challenging byproducts are formed. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents on the benzene ring.
-
Ethyl Group (-CH₂CH₃): An activating, ortho, para-director.
-
Ester Group (-COOCH₃): A deactivating, meta-director.
-
Carboxyl Group (-COOH): A deactivating, meta-director.
In the desired product, the bromine is at the 5-position, which is para to the activating ethyl group and meta to the deactivating ester/carboxyl group. This alignment of directing effects is favorable, but not exclusive, leading to the formation of isomers.
Caption: Directing effects governing the bromination step.
Question 3: My bromination reaction produced a mixture of isomers. How can I identify them and improve the selectivity for the 5-bromo product?
Answer: The formation of positional isomers is the primary challenge in this synthesis. The main isomeric byproduct is typically Methyl 3-bromo-2-ethylbenzoate , resulting from substitution at the other activated position (ortho to the ethyl group).
Identification:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative. The desired 5-bromo isomer will show three distinct aromatic protons with specific splitting patterns, while the 3-bromo isomer will also show three, but with different chemical shifts and coupling constants.
-
GC-MS: Gas chromatography-mass spectrometry can separate the isomers and provide their mass-to-charge ratio, confirming they are isomers.
Improving Selectivity:
-
Temperature Control: Electrophilic aromatic substitutions are often kinetically controlled. Running the reaction at a lower temperature (e.g., 0 °C to -10 °C) can significantly enhance selectivity for the thermodynamically favored product.[10] Steric hindrance at the ortho position (position 3) is greater than at the para position (position 5), an effect that is more pronounced at lower temperatures.
-
Choice of Brominating Agent: While molecular bromine (Br₂) with a Lewis acid (e.g., FeBr₃) is common, other reagents can offer better selectivity. N-Bromosuccinimide (NBS) in the presence of a proton source or a mild Lewis acid can sometimes provide cleaner reactions.[10]
-
Solvent Effects: The polarity of the solvent can influence the reaction intermediate and thus the product distribution. Less polar solvents like dichloromethane or carbon tetrachloride are often preferred.
Question 4: I'm seeing evidence of a dibrominated product in my mass spec analysis. How do I prevent this?
Answer: Polybromination occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used.[11] The mono-brominated product is still activated by the ethyl group and can undergo a second bromination.
Prevention Strategies:
-
Stoichiometric Control: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent relative to the substrate. Add the bromine solution dropwise to the reaction mixture to avoid localized high concentrations.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting material is consumed. Avoid excessively high temperatures or prolonged reaction times, which can promote over-bromination.
Troubleshooting & Purification Guide
This section provides standardized protocols for minimizing byproduct formation and for purifying the final product.
Data Summary: Common Byproducts and Impurities
| Impurity/Byproduct | Originating Step | Reason for Formation | Identification Method |
| 2-Ethylbenzoic Acid | Esterification | Incomplete reaction due to equilibrium.[7] | ¹H NMR (broad -OH peak), Acid-base titration. |
| 5-Bromo-2-ethylbenzoic Acid | Esterification (Route B) | Incomplete reaction due to equilibrium. | ¹H NMR, LC-MS. |
| Methyl 3-bromo-2-ethylbenzoate | Bromination | Ortho-direction from ethyl group. | ¹H NMR (distinct aromatic pattern), GC-MS. |
| Methyl 3,5-dibromo-2-ethylbenzoate | Bromination | Over-bromination due to harsh conditions.[11] | Mass Spectrometry (higher M+ peak), ¹H NMR. |
Experimental Protocols
Protocol 1: Optimized Synthesis via Route B (Bromination then Esterification)
This route is often preferred as the purification of the intermediate 5-bromo-2-ethylbenzoic acid from isomers can be easier than purifying the final ester isomers.
Step 1: Bromination of 2-Ethylbenzoic Acid
-
Dissolve 2-ethylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a flask protected from light.
-
Add a catalytic amount of iron powder or anhydrous FeBr₃ (approx. 0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30-60 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.
-
Perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can often be purified by recrystallization.
Step 2: Fischer Esterification
-
Combine the purified 5-bromo-2-ethylbenzoic acid (1.0 eq) with a large excess of anhydrous methanol (10-20 eq).
-
Slowly and carefully add concentrated sulfuric acid (0.05 eq) while cooling the mixture.
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting acid is gone.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Protocol 2: Purification by Column Chromatography
If isomeric or polybrominated byproducts are present, purification by silica gel column chromatography is necessary.[12]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexanes or petroleum ether).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes). The desired product and its isomers have similar polarities, so a shallow gradient of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is required. A typical starting system would be Hexane:Ethyl Acetate (98:2).
-
Fraction Collection: Collect small fractions and analyze them by TLC to separate the desired product from less polar (often the desired product) and more polar impurities. Combine the pure fractions and remove the solvent to yield the purified this compound.
References
-
LookChem. 2-Ethylbenzoic acid. [Link]
-
Filo. The products formed when benzoic acid ( C 6 H 5 CO 2 H ) is treated with.... [Link]
-
ResearchGate. Mechanism of the esterification between benzoic acid (and derivatives).... [Link]
-
YouTube. Benzoic Acid + Ethanol = ?? (Ethyl Benzoate + Water). [Link]
-
University of Calgary. Ch12: Electrophilic aromatic substitution questions. [Link]
-
YouTube. Benzoic Acid + 1-propanol = ESTER + water. [Link]
-
PubChem. This compound. [Link]
-
PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]
-
PubChem. 4-Bromo-2-ethylbenzoic acid. [Link]
-
Stratech. This compound, min 98%, 100 mg. [Link]
-
Mol-Instincts. 2-amino-5-bromo-3-ethylbenzoic acid. [Link]
-
ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]
-
Royal Society of Chemistry. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. [Link]
-
PubChem. Methyl 5-bromo-2-methylbenzoate. [Link]
-
PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
PubChem. 5-Bromo-2-ethylbenzoic acid. [Link]
-
DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
-
Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]
-
NIST. Benzoic acid, 2-amino-5-bromo-, ethyl ester. [Link]
-
ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]
-
PubMed. Electrophilic bromination of substituted stilbenes and stilbazoles: a quantum-chemical investigation. [Link]
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- 2. This compound | C10H11BrO2 | CID 44226584 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. The products formed when benzoic acid ( C 6 H 5 CO 2 H ) is treated with .. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. 2-ETHYLBENZOIC ACID | 612-19-1 [chemicalbook.com]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Purity Determination of Methyl 5-bromo-2-ethylbenzoate
Welcome to the technical support resource for the analytical characterization of Methyl 5-bromo-2-ethylbenzoate (CAS: 439937-54-9).[1][2][3] This guide is designed for researchers, quality control analysts, and drug development professionals who require robust, accurate, and reliable methods for purity assessment. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of subsequent synthetic steps and final active pharmaceutical ingredients (APIs).[4][5]
This document provides in-depth, field-proven insights in a question-and-answer format, addressing common challenges and offering detailed troubleshooting protocols. All methodologies are grounded in established scientific principles and align with regulatory expectations for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[6]
Core Analytical Strategy: A Multi-Technique Approach
A comprehensive purity profile of this compound cannot be achieved with a single technique. A combination of chromatographic and spectroscopic methods is essential to detect, identify, and quantify all potential impurities, including isomers, by-products, residual starting materials, and degradation products.
Sources
- 1. 5-broMo-2-ethylbenzoic acid Methyl ester | 439937-54-9 [chemicalbook.com]
- 2. This compound - CAS:439937-54-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | C10H11BrO2 | CID 44226584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
degradation pathways of Methyl 5-bromo-2-ethylbenzoate under reaction conditions
Welcome to the technical support center for Methyl 5-bromo-2-ethylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your reactions and the successful synthesis of your target molecules.
I. Understanding the Stability of this compound
This compound is a key building block in organic synthesis, frequently employed in cross-coupling reactions to introduce a substituted phenyl ring. However, its reactivity can also lead to undesired degradation pathways under certain conditions. Understanding these potential side reactions is crucial for optimizing your experimental protocols and minimizing impurity formation. The primary modes of degradation for this molecule are:
-
Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid.
-
Debromination: Loss of the bromine atom, leading to the formation of methyl 2-ethylbenzoate.
-
Side-Chain Oxidation: Oxidation of the ethyl group to a carboxylic acid.
-
Photodegradation: Decomposition upon exposure to light.
This guide will delve into the specifics of each of these degradation pathways, providing you with the knowledge to anticipate and mitigate these issues.
II. Troubleshooting Guides
This section provides structured troubleshooting advice for common problems encountered when working with this compound.
Guide 1: Low Yield or No Reaction in Cross-Coupling Reactions
Problem: You are performing a Suzuki or Buchwald-Hartwig coupling reaction with this compound, but you observe low yield of the desired product or recovery of starting material.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Inactivation | 1. Ensure all solvents and reagents are anhydrous and thoroughly deoxygenated.[1] 2. Use a pre-formed Pd(0) source or a precatalyst to ensure the active catalytic species is generated cleanly.[1] 3. If using a Pd(II) precursor like Pd(OAc)₂, ensure your conditions facilitate its reduction to Pd(0).[1] | Water and oxygen can deactivate the palladium catalyst, halting the catalytic cycle.[1] The active catalyst for most cross-coupling reactions is a Pd(0) species. Incomplete reduction of a Pd(II) precursor will lead to lower concentrations of the active catalyst. |
| Inappropriate Ligand | 1. For sterically hindered substrates like this compound, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[2] 2. Screen a variety of ligands to find the optimal one for your specific substrate combination. | The steric bulk of the ligand can promote the desired reductive elimination step and prevent catalyst decomposition. The electronic properties of the ligand influence the reactivity of the palladium center. |
| Insufficient Base Strength | 1. For Buchwald-Hartwig aminations, strong bases like NaOt-Bu, KOt-Bu, or LHMDS are often necessary.[1] 2. For Suzuki couplings, consider using K₃PO₄ or Cs₂CO₃. | The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine in Buchwald-Hartwig reactions and activating the boronic acid in Suzuki couplings. |
| Poor Solubility | 1. Choose a solvent that effectively dissolves all reaction components at the reaction temperature.[1] 2. Consider using a co-solvent system if a single solvent is insufficient. | Poor solubility of any reactant can significantly slow down or inhibit the reaction by preventing the components from interacting effectively. |
Guide 2: Formation of Significant Debrominated Byproduct
Problem: You observe the formation of methyl 2-ethylbenzoate as a major byproduct in your reaction.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reductive Dehalogenation | 1. In Suzuki couplings, switch to a less protic solvent like dioxane or THF instead of alcohols.[2] 2. Use a weaker base, such as K₂CO₃, to minimize base-promoted dehalogenation.[2] 3. For Buchwald-Hartwig aminations, the choice of ligand is critical to minimize reductive dehalogenation.[3] | Protic solvents can act as a hydride source, leading to reductive cleavage of the C-Br bond.[2] Strong bases can also promote this side reaction.[2] Certain phosphine ligands can favor the desired C-N bond formation over the competing dehalogenation pathway.[3] |
| Photodegradation | 1. Protect your reaction vessel from light, especially if the reaction is run for an extended period. | Brominated aromatic compounds can undergo photodegradation, leading to the cleavage of the carbon-bromine bond.[4][5] |
III. Frequently Asked Questions (FAQs)
Q1: My ester seems to be hydrolyzing during my cross-coupling reaction. How can I prevent this?
A1: Ester hydrolysis is a common side reaction, especially under basic conditions. To minimize this:
-
Use a non-aqueous base: Instead of hydroxide bases, opt for carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) bases.
-
Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions, as any water present can facilitate hydrolysis.
-
Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the rate of hydrolysis.
-
Reaction Time: Monitor your reaction closely and work it up as soon as the starting material is consumed to minimize the time the ester is exposed to basic conditions.
A study on the alkaline hydrolysis of various benzoate esters showed that electron-withdrawing groups, like the bromine atom in your compound, can increase the rate of hydrolysis.[6]
Q2: I'm observing an unknown impurity with a higher molecular weight. What could it be?
A2: A higher molecular weight impurity could be the result of a homocoupling side reaction. In Suzuki couplings, this can occur between two molecules of your boronic acid partner. In other palladium-catalyzed reactions, it's possible for two molecules of this compound to couple, though this is less common. To mitigate homocoupling:
-
Ensure proper degassing: Oxygen can promote the homocoupling of boronic acids.
-
Use a slight excess of the boronic acid: This can help to favor the desired cross-coupling reaction.
-
Optimize catalyst and ligand: The choice of the catalytic system can significantly influence the prevalence of side reactions.
Q3: Can the ethyl group on my molecule be oxidized during the reaction?
A3: While less common under typical cross-coupling conditions, the ethyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under harsh, aerobic conditions at high temperatures. This would result in the formation of 5-bromo-2-carboxybenzoic acid methyl ester. To avoid this:
-
Maintain an inert atmosphere: Running your reaction under nitrogen or argon will prevent oxidation by atmospheric oxygen.
-
Avoid strong oxidizing agents: Ensure none of your reagents or starting materials contain oxidizing impurities.
Q4: Is this compound sensitive to light?
A4: Yes, brominated aromatic compounds can be light-sensitive.[4][5] Exposure to UV light can induce cleavage of the C-Br bond, leading to the formation of radical species and subsequent debromination.[4] It is good practice to protect your reaction from direct light, for example, by wrapping the reaction flask in aluminum foil, especially for reactions that require long reaction times.
IV. Degradation Pathway Diagrams
The following diagrams illustrate the primary degradation pathways discussed in this guide.
Caption: Primary degradation pathways of this compound.
V. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a base such as K₃PO₄ (2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a more advanced catalyst system like XPhos Pd G3 (1-2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a strong base such as sodium tert-butoxide (1.5 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the appropriate ligand if not using a precatalyst.
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
VI. Concluding Remarks
This compound is a valuable synthetic intermediate, but like any reactive molecule, it is susceptible to degradation under certain conditions. By understanding the potential degradation pathways of hydrolysis, debromination, and side-chain oxidation, and by implementing the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your reactions. Careful attention to reaction setup, reagent purity, and the choice of catalyst, ligand, and base are paramount to achieving high yields and minimizing the formation of unwanted byproducts. We hope this guide serves as a valuable resource in your research endeavors.
VII. References
-
MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]
-
MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]
-
National Institutes of Health. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
MDPI. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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- 2. benchchem.com [benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Methyl 5-bromo-2-ethylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel and existing chemical entities is a cornerstone of rigorous scientific pursuit. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 5-bromo-2-ethylbenzoate, a substituted aromatic ester. In the absence of publicly available experimental spectra, this guide will leverage high-quality predicted data, corroborated by a comparative analysis with structurally analogous compounds, to provide a robust and instructive interpretation. This approach mirrors the real-world challenges often faced by researchers where reference spectra are not available.
The Importance of NMR in Structural Characterization
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For organic molecules, ¹H and ¹³C NMR are the most common techniques. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal in a ¹H NMR spectrum reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. ¹³C NMR provides information on the number and types of carbon atoms in a molecule. Together, they form a powerful combination for determining the precise connectivity and stereochemistry of a molecule.
Experimental Protocol: Best Practices for NMR Sample Preparation and Data Acquisition
To ensure the acquisition of high-quality NMR data, a standardized and meticulous experimental protocol is paramount. The following represents a field-proven methodology for the preparation and analysis of small organic molecules like this compound.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can aid in complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[3] Avoid introducing any solid particulates, as they can degrade the spectral resolution.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is often added to the solvent.[2] The methyl protons of TMS are defined as 0.00 ppm.
-
Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation and contamination. Wipe the exterior of the tube with a lint-free tissue to remove any dust or fingerprints.
Caption: Workflow for NMR sample preparation.
Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Sequence | zg30 | zgpg30 |
| Number of Scans (NS) | 16 | 1024 |
| Relaxation Delay (D1) | 1.0 s | 2.0 s |
| Acquisition Time (AQ) | 4.0 s | 1.0 s |
| Spectral Width (SW) | 20 ppm | 240 ppm |
Causality Behind Parameter Choices:
-
Pulse Sequence: zg30 for ¹H is a standard single-pulse experiment with a 30° flip angle, which allows for faster repetition rates. zgpg30 for ¹³C includes proton decoupling to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).
-
Relaxation Delay: The relaxation delay (D1) is chosen to allow for sufficient relaxation of the nuclei between pulses, ensuring accurate signal integration.
-
Spectral Width: The spectral width is set to encompass all expected signals for the given nucleus.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are generated using advanced computational algorithms that consider the effects of the various functional groups on the chemical shifts.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂CH₃ | 1.25 | Triplet (t) | 3H | 7.6 |
| -CH₂ CH₃ | 2.95 | Quartet (q) | 2H | 7.6 |
| -OCH₃ | 3.88 | Singlet (s) | 3H | - |
| Ar-H³ | 7.20 | Doublet (d) | 1H | 8.4 |
| Ar-H⁴ | 7.55 | Doublet of Doublets (dd) | 1H | 8.4, 2.4 |
| Ar-H⁶ | 7.95 | Doublet (d) | 1H | 2.4 |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂CH₃ | 15.5 |
| -CH₂ CH₃ | 26.0 |
| -OCH₃ | 52.0 |
| C5 (C-Br) | 121.0 |
| C1 | 130.0 |
| C3 | 131.5 |
| C6 | 133.0 |
| C4 | 134.5 |
| C2 (C-Et) | 142.0 |
| C =O | 167.0 |
In-depth Spectral Analysis and Comparison
A thorough understanding of the NMR spectra of this compound can be achieved by dissecting the predicted data and comparing it with the known spectral features of related molecules.
Caption: Structure of this compound.
¹H NMR Spectrum Analysis
-
Ethyl Group (-CH₂CH₃): The ethyl group gives rise to two distinct signals. The methyl protons (-CH₂CH₃ ) appear as a triplet at approximately 1.25 ppm. The triplet multiplicity is due to coupling with the adjacent two methylene protons (n+1 rule, 2+1=3). The methylene protons (-CH₂ CH₃) appear as a quartet at around 2.95 ppm, resulting from coupling to the three methyl protons (3+1=4). The downfield shift of the methylene protons compared to the methyl protons is due to their closer proximity to the deshielding aromatic ring. This pattern is characteristic of an ethyl group attached to an aromatic system. For comparison, the benzylic protons of ethylbenzene appear at ~2.63 ppm.[4] The ortho ester group in our target molecule causes a further downfield shift.
-
Methyl Ester Group (-OCH₃): The three protons of the methyl ester group are chemically equivalent and have no neighboring protons to couple with. Therefore, they appear as a sharp singlet at approximately 3.88 ppm. This chemical shift is consistent with a methyl group attached to an ester oxygen. For instance, the methyl ester protons of methyl benzoate resonate at a similar value.[5]
-
Aromatic Protons (Ar-H): The three protons on the benzene ring are in different chemical environments and thus give rise to three separate signals.
-
H⁶: The proton ortho to the ester group (H⁶) is the most deshielded, predicted to be around 7.95 ppm. This is due to the strong electron-withdrawing and anisotropic effects of the carbonyl group. It appears as a doublet due to coupling with H⁴ (a small meta-coupling, J ≈ 2.4 Hz).
-
H⁴: The proton situated between the bromine and the ethyl group (H⁴) is predicted to be a doublet of doublets around 7.55 ppm. It is coupled to both H³ (ortho-coupling, J ≈ 8.4 Hz) and H⁶ (meta-coupling, J ≈ 2.4 Hz).
-
H³: The proton ortho to the ethyl group (H³) is the most upfield of the aromatic protons, predicted at approximately 7.20 ppm. It appears as a doublet due to ortho-coupling with H⁴ (J ≈ 8.4 Hz). The electron-donating nature of the ethyl group shields this proton relative to the others.
-
The influence of substituents on the chemical shifts of aromatic protons is well-documented. Electron-withdrawing groups, like the ester and bromine, deshield ortho and para protons, while electron-donating groups like the ethyl group tend to shield them.[6][7]
¹³C NMR Spectrum Analysis
-
Alkyl Carbons: The two carbons of the ethyl group are found in the upfield region of the spectrum. The terminal methyl carbon (-CH₂CH₃ ) is predicted at ~15.5 ppm, and the methylene carbon (-CH₂ CH₃) at ~26.0 ppm. The methyl ester carbon (-OCH₃ ) is predicted around 52.0 ppm. These values are in good agreement with typical chemical shifts for such groups. For example, in ethylbenzene, the methyl and methylene carbons appear at approximately 15.6 ppm and 29.0 ppm, respectively.
-
Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent and are expected to show six distinct signals in the range of 120-145 ppm.
-
C5 (C-Br): The carbon directly attached to the bromine atom is predicted to be the most upfield of the aromatic carbons at ~121.0 ppm. Halogen substitution can have complex effects on carbon chemical shifts.
-
C1, C3, C4, C6: The protonated aromatic carbons are predicted to appear between 130.0 and 134.5 ppm. Precise assignment of these carbons without further 2D NMR experiments (like HSQC and HMBC) would be challenging.
-
C2 (C-Et): The quaternary carbon attached to the ethyl group is predicted to be significantly downfield at ~142.0 ppm.
-
Quaternary Carbon of the Ester Group: The carbon of the ester group attached to the ring is predicted around 130.0 ppm.
-
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most downfield signal in the spectrum, predicted at approximately 167.0 ppm. This is a characteristic chemical shift for ester carbonyl carbons.
Comparative Analysis with Alternative Structures
To illustrate the power of NMR in distinguishing between isomers, let's consider the predicted spectra of a hypothetical isomer, Methyl 3-bromo-4-ethylbenzoate.
| Compound | Key Predicted ¹H NMR Features | Key Predicted ¹³C NMR Features |
| This compound | Aromatic region with three distinct signals (dd, d, d). Benzylic CH₂ at ~2.95 ppm. | Ten distinct carbon signals. |
| Methyl 3-bromo-4-ethylbenzoate | Aromatic region with a singlet and two doublets. Benzylic CH₂ at ~2.75 ppm. | Eight distinct carbon signals due to symmetry. |
The different substitution patterns would lead to distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum, as well as a different number of signals in the ¹³C NMR spectrum, allowing for unambiguous differentiation.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By integrating predicted spectral data with a thorough understanding of fundamental NMR principles and comparative analysis with related compounds, a confident structural assignment can be made. The detailed explanation of experimental protocols and the reasoning behind spectral interpretations are intended to empower researchers in their daily efforts to characterize chemical compounds with precision and scientific rigor. The methodologies described herein are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
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Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of... Retrieved from [Link]
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University of Calgary. (n.d.). Methyl Benzoate (NMR). Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Chegg. (2019, August 7). Solved NMR spectra of methyl benzoate and methyl. Retrieved from [Link]
-
Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(9), 583. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
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Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-bromo-2-ethylbenzoate
For Immediate Release
A Deep Dive into the Fragmentation Behavior of a Key Benzoate Derivative, Offering Researchers Enhanced Structural Elucidation Capabilities
In the intricate world of chemical analysis, particularly within pharmaceutical research and drug development, the unambiguous identification of molecular structures is a critical step. Mass spectrometry stands as a premier technique for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in detailed structural elucidation. This guide, tailored for researchers, scientists, and drug development professionals, offers an in-depth, comparative analysis of the mass spectrometry fragmentation of Methyl 5-bromo-2-ethylbenzoate under various ionization conditions.
Introduction: The Analytical Significance of this compound
This compound (C₁₀H₁₁BrO₂) is a substituted aromatic ester with a molecular weight of approximately 243.10 g/mol .[1][2] Its structure incorporates several key features that dictate its fragmentation behavior in a mass spectrometer: a bromine atom, an ethyl group, and a methyl ester substituent on a benzene ring. Understanding how this molecule fragments upon ionization is essential for its identification in complex mixtures and for quality control in synthetic processes. This guide will primarily focus on the fragmentation patterns observed under Electron Ionization (EI), a common and highly informative ionization technique for such compounds.
The Isotopic Signature of Bromine: A Definitive Marker
A hallmark of the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[3] This results in any fragment containing a single bromine atom appearing as a pair of peaks (an "M/M+2" pattern) of roughly equal intensity, separated by two mass-to-charge units (m/z).[4][5] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.
Electron Ionization (EI) Fragmentation: A Detailed Mechanistic Analysis
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[6] The resulting mass spectrum is a rich source of structural information. The fragmentation of this compound under EI conditions can be rationalized through a series of characteristic bond cleavages and rearrangements.
The Molecular Ion Peak
The initial event in the mass spectrometer is the formation of the molecular ion (M⁺•) by the loss of an electron. For this compound, the molecular ion will appear as a pair of peaks at m/z 242 and 244, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.[1] The relative intensity of these peaks is often moderate due to the propensity of the molecule to fragment.
Key Fragmentation Pathways
The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses.[7] For aromatic esters, several key fragmentation pathways are commonly observed.[8]
-
Loss of the Methoxy Radical (•OCH₃): A primary and often dominant fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (mass = 31 u). This results in the formation of a stable acylium ion. For this compound, this would produce a prominent pair of fragment ions at m/z 211 and 213 .
-
Loss of the Methyl Group (•CH₃): While less common than the loss of the methoxy group, cleavage of the C-O bond can lead to the loss of a methyl radical (mass = 15 u).
-
α-Cleavage of the Ethyl Group: The bond between the aromatic ring and the ethyl group can undergo cleavage. Loss of a methyl radical (•CH₃, mass = 15 u) from the ethyl group is a favorable process, leading to the formation of a stable benzylic-type cation. This would result in fragment ions at m/z 227 and 229 .
-
Benzylic Cleavage: The entire ethyl group can be lost as a radical (•CH₂CH₃, mass = 29 u), although this is generally less favored than the loss of a smaller radical.
-
Cleavage of the Ester Group: Fragmentation can also occur at the ester linkage. Loss of the entire methoxycarbonyl group (•COOCH₃, mass = 59 u) would lead to a fragment at m/z 183 and 185 .
-
Further Fragmentation of the Acylium Ion: The acylium ion formed by the loss of the methoxy radical (m/z 211/213) can undergo further fragmentation by losing a molecule of carbon monoxide (CO, mass = 28 u). This would produce fragment ions at m/z 183 and 185 .
The following diagram illustrates the primary predicted fragmentation pathways for this compound under Electron Ionization.
Figure 1. Predicted Electron Ionization fragmentation pathway of this compound.
Comparative Fragmentation Data
To provide a clear comparison, the following table summarizes the predicted key fragment ions for this compound. The relative abundance is a qualitative prediction based on the expected stability of the ions.
| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |
| 242/244 | [C₁₀H₁₁BrO₂]⁺• | Molecular Ion (M⁺•) | Moderate |
| 227/229 | [C₉H₈BrO₂]⁺ | M⁺• - •CH₃ (from ethyl) | Moderate to High |
| 211/213 | [C₉H₈BrO]⁺ | M⁺• - •OCH₃ | High (often base peak) |
| 183/185 | [C₈H₈Br]⁺ | [M-OCH₃]⁺ - CO | Moderate |
| 155/157 | [C₆H₄Br]⁺ | Further fragmentation | Low |
Alternative Ionization Techniques: A Brief Comparison
While EI is a powerful tool, alternative "softer" ionization techniques can provide complementary information, particularly for preserving the molecular ion.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺).[9] For this compound, this would result in prominent ions at m/z 243/245 ([M+H]⁺) or 265/267 ([M+Na]⁺). Fragmentation in ESI is typically induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation patterns can differ from EI, often involving losses of neutral molecules.
-
Chemical Ionization (CI): CI is another soft ionization technique that results in less fragmentation than EI. It typically produces a strong [M+H]⁺ ion, providing clear molecular weight information. The fragmentation observed is generally less extensive than in EI.
The choice of ionization technique will depend on the specific analytical goal. For detailed structural elucidation through fragmentation patterns, EI is often preferred. For confirmation of molecular weight with minimal fragmentation, ESI or CI are excellent choices.
Experimental Protocol: Acquiring a Mass Spectrum of this compound
The following provides a general, step-by-step methodology for acquiring an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Objective: To obtain a high-quality electron ionization mass spectrum of this compound for structural confirmation and fragmentation analysis.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS system equipped with an EI source
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent.
-
GC Method Setup:
-
Injector: Set the injector temperature to a value that ensures efficient vaporization without thermal degradation (e.g., 250 °C).
-
Oven Program: Develop a temperature program that provides good chromatographic separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method Setup:
-
Ion Source: Set the ion source temperature (e.g., 230 °C).
-
Ionization Energy: Use a standard electron energy of 70 eV.
-
Mass Range: Scan a mass range that encompasses the molecular ion and expected fragments (e.g., m/z 40-300).
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system and start the data acquisition.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with library spectra or theoretical fragmentation patterns.
-
Figure 2. Workflow for GC-MS analysis of this compound.
Conclusion: A Powerful Tool for Structural Analysis
The mass spectrometry fragmentation of this compound provides a rich and informative fingerprint that is highly useful for its unambiguous identification. The characteristic isotopic pattern of bromine, coupled with the predictable fragmentation pathways of the aromatic ester and ethyl substituent under Electron Ionization, allows for confident structural elucidation. By comparing these fragmentation patterns with those obtained from alternative ionization techniques, researchers can gain a comprehensive understanding of the molecule's structure and behavior in the gas phase. This guide provides a foundational framework for scientists and professionals to effectively utilize mass spectrometry in their research and development endeavors.
References
- Vertex AI Search.
- Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
- YouTube. (2023).
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- Chemistry LibreTexts. (2023).
- PubChem.
- ACS Publications. Mass spectra of organic compounds containing bromine and chlorine.
- ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks.
- PubChem.
- ChemScene. Methyl 5-bromo-2
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A Comparative Guide to Suzuki Coupling Efficiency: Methyl 5-bromo-2-ethylbenzoate vs. Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that are often the cornerstone of novel therapeutic agents. The choice of substrates is paramount, and even subtle changes in the substitution pattern of an aryl halide can have profound impacts on reaction efficiency, yield, and the overall feasibility of a synthetic route.
This guide provides an in-depth technical comparison of the Suzuki coupling efficiency of Methyl 5-bromo-2-ethylbenzoate against its positional isomers. We will delve into the underlying principles of steric and electronic effects that govern their reactivity, present illustrative experimental data to quantify these differences, and provide a robust, field-proven protocol for conducting this pivotal transformation.
The Decisive Factors: Steric Hindrance and Electronic Effects
The reactivity of an aryl bromide in a Suzuki-Miyaura coupling is fundamentally governed by two key factors:
-
Electronic Effects: The electron density of the aromatic ring influences the rate-determining oxidative addition step of the palladium catalyst to the carbon-bromine bond. Electron-withdrawing groups can enhance the electrophilicity of the carbon atom, facilitating this step.
-
Steric Hindrance: The spatial arrangement of substituents around the C-Br bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the reaction.
In the case of methyl bromo-2-ethylbenzoate isomers, the interplay of the bromo, ethyl, and methoxycarbonyl groups dictates their susceptibility to Suzuki coupling.
Isomer Reactivity Profile: A Comparative Analysis
Here, we present an illustrative comparison of the expected Suzuki coupling efficiency of this compound with its key isomers when coupled with phenylboronic acid under standardized conditions.
| Isomer | Structure | Predicted Yield (%) | Key Influencing Factors |
| This compound | ![]() | 85-95% | Favorable Electronics and Moderate Sterics: The bromine atom is in the meta position relative to the ortho-ethyl group, minimizing direct steric clash. The electron-withdrawing ester group provides some activation. |
| Methyl 4-bromo-2-ethylbenzoate | ![]() | 80-90% | Good Electronics, Increased Steric Hindrance: The bromine is para to the ester, which is electronically favorable. However, the proximity of the ethyl group to the reaction site introduces some steric hindrance. |
| Methyl 3-bromo-2-ethylbenzoate | ![]() | 40-60% | Significant Steric Hindrance: The bromine atom is ortho to the bulky ethyl group, creating a sterically congested environment that significantly impedes the approach of the palladium catalyst. |
| Methyl 6-bromo-2-ethylbenzoate | ![]() | 30-50% | Severe Steric Hindrance: The bromine atom is flanked by both the ethyl and the ester groups, leading to the most sterically hindered environment among the isomers and consequently the lowest reactivity. |
Note: The yields presented are illustrative and based on established principles of steric and electronic effects in Suzuki-Miyaura couplings. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid coupling partner.
Mechanistic Underpinnings of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
A Robust Experimental Protocol for the Suzuki Coupling of this compound
This protocol is designed to be a self-validating system, with each step chosen to maximize yield and minimize side reactions. This procedure is adapted from established methods for the Suzuki coupling of structurally similar aryl bromides.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add 1,4-dioxane and water to the Schlenk tube.
-
Degassing: Seal the tube and thoroughly degas the mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Reaction: Place the sealed tube in a preheated heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Conclusion
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds, but its efficiency is highly dependent on the structure of the aryl halide substrate. For the isomers of Methyl bromo-2-ethylbenzoate, steric hindrance is the dominant factor in determining reactivity. This compound, with its bromine atom positioned away from the bulky ortho-ethyl group, represents the most promising candidate for efficient Suzuki coupling among the sterically hindered isomers. Understanding these structure-activity relationships is crucial for the rational design of synthetic routes in drug discovery and materials science, enabling chemists to select the most reactive and cost-effective building blocks for their target molecules.
References
Sources
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of Methyl 5-bromo-2-ethylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular building blocks is a foundational activity. The careful and unambiguous characterization of these molecules is paramount to ensure the reliability and reproducibility of subsequent research. This guide provides an in-depth look at the synthesis of Methyl 5-bromo-2-ethylbenzoate, a potentially valuable intermediate in organic synthesis. We will explore a common synthetic route, detail the spectroscopic methods for its validation, and compare this approach with alternative synthetic strategies.
Introduction: The Significance of Substituted Benzoates
Substituted benzoates are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The specific substitution pattern on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly influence its biological activity or material characteristics. This compound, with its bromine, ethyl, and methyl ester functionalities, presents a versatile scaffold for further chemical elaboration.
Primary Synthesis Route: Fischer-Speier Esterification
A robust and widely utilized method for the synthesis of esters from carboxylic acids and alcohols is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis due to its operational simplicity and the use of readily available reagents.
Experimental Protocol: Synthesis of 5-bromo-2-ethylbenzoic acid
The precursor, 5-bromo-2-ethylbenzoic acid, can be synthesized via the bromination of 2-ethylbenzoic acid.
Materials:
-
2-ethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Bromine (Br₂)
-
Ice-water bath
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylbenzoic acid in a minimal amount of concentrated sulfuric acid.
-
Cool the mixture in an ice-water bath.
-
Slowly add bromine dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture over crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is then dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution. The aqueous layer is then acidified with concentrated HCl to re-precipitate the carboxylic acid.
-
The purified 5-bromo-2-ethylbenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.
Experimental Protocol: Fischer-Speier Esterification to this compound
Materials:
-
5-bromo-2-ethylbenzoic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask containing 5-bromo-2-ethylbenzoic acid, add a large excess of anhydrous methanol. Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Validation of this compound
The unambiguous identification of the synthesized product is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecular structure.
(Disclaimer: The following spectral data are predicted and are intended for illustrative purposes. Experimental data should be obtained for definitive characterization.)
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their chemical environment.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d, J = 2.5 Hz | 1H | Ar-H (H-6) |
| 7.50 | dd, J = 8.5, 2.5 Hz | 1H | Ar-H (H-4) |
| 7.15 | d, J = 8.5 Hz | 1H | Ar-H (H-3) |
| 3.88 | s | 3H | -OCH₃ |
| 2.85 | q, J = 7.5 Hz | 2H | -CH₂ CH₃ |
| 1.25 | t, J = 7.5 Hz | 3H | -CH₂CH₃ |
The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The ethyl group will present as a quartet and a triplet, and the methyl ester will appear as a singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | C =O (ester) |
| 142.0 | Ar-C (C-2) |
| 135.0 | Ar-C (C-4) |
| 132.5 | Ar-C (C-6) |
| 130.0 | Ar-C (C-1) |
| 128.5 | Ar-C (C-3) |
| 121.0 | Ar-C -Br (C-5) |
| 52.5 | -OC H₃ |
| 26.0 | -C H₂CH₃ |
| 14.0 | -CH₂C H₃ |
The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
IR (Infrared) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720 | C=O stretch (ester) |
| ~1250 | C-O stretch (ester) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1600, 1475 | C=C stretch (aromatic) |
| ~700-550 | C-Br stretch |
The presence of a strong absorption band around 1720 cm⁻¹ is a key indicator of the ester carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₀H₁₁BrO₂), which has isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) at m/z 242 and 244.
-
[M - OCH₃]⁺: Loss of the methoxy radical (•OCH₃) to form a stable acylium ion (m/z 211/213).
-
[M - CH₂CH₃]⁺: Loss of the ethyl radical (•CH₂CH₃) (m/z 213/215).
-
[ArCO]⁺: A fragment corresponding to the brominated ethylbenzoyl cation (m/z 183/185).
Caption: Spectroscopic workflow for the validation of this compound.
Comparison with Alternative Synthesis Methods
While Fischer-Speier esterification is a reliable method, other synthetic strategies can be employed, particularly when dealing with sensitive substrates or when milder reaction conditions are required.
| Method | Description | Advantages | Disadvantages |
| Fischer-Speier Esterification | Acid-catalyzed reaction between a carboxylic acid and an excess of alcohol. | Simple, inexpensive reagents, scalable. | Requires strong acid and heat, which may not be suitable for sensitive substrates; equilibrium reaction requires driving to completion. |
| Steglich Esterification | Uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] | Mild reaction conditions (often room temperature), high yields, suitable for acid-sensitive substrates and sterically hindered alcohols. | DCC is an allergen and produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove completely. |
| Mitsunobu Reaction | A redox-condensation reaction using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[2] | Very mild conditions, stereospecific inversion of secondary alcohols, high yields. | Stoichiometric amounts of phosphine oxide and hydrazide byproducts are generated, which can complicate purification. Reagents are relatively expensive. |
The choice of method depends on the specific requirements of the synthesis, including the nature of the starting materials, desired yield, and scalability. For sterically hindered benzoic acids or alcohols, the Steglich or Mitsunobu reactions often provide superior yields compared to the Fischer esterification.[1][2]
Conclusion
The synthesis of this compound can be effectively achieved via a two-step process involving the bromination of 2-ethylbenzoic acid followed by a Fischer-Speier esterification. The identity and purity of the final product must be rigorously confirmed through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. While the Fischer esterification is a classic and practical approach, alternative methods like the Steglich and Mitsunobu reactions offer milder conditions and may be advantageous for more complex or sensitive substrates. A thorough understanding of these synthetic routes and validation techniques is essential for any researcher engaged in the synthesis of novel organic compounds.
References
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335-656. [Link]
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English. 1978, 17 (7), 522–524. [Link]
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A Comparative Guide to Analytical Standards for Methyl 5-bromo-2-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount. Methyl 5-bromo-2-ethylbenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The reliability of experimental outcomes and the quality of the final active pharmaceutical ingredient (API) are directly linked to the quality of such precursors. This guide provides an in-depth technical comparison of analytical standards for this compound, offering insights into their characterization, comparative analysis, and the underlying principles of their use in a regulated environment.
The Critical Role of Analytical Standards
Analytical reference standards are highly purified and well-characterized substances used as a benchmark for qualitative and quantitative analysis.[1] In the pharmaceutical industry, they are indispensable for a multitude of applications, including:
-
Method Development and Validation: Establishing the accuracy, precision, and reliability of analytical methods.[1]
-
Impurity and Degradation Product Assessment: Identifying and quantifying impurities that may arise during synthesis or storage.[2]
-
Quality Control: Ensuring the identity, purity, and strength of raw materials, intermediates, and final products.[1][2]
There are primarily two tiers of reference standards:
-
Primary Reference Standards: These are of the highest purity and are typically obtained from pharmacopeial bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[2][3] They come with a certificate of analysis (CoA) detailing their extensive characterization.
-
Secondary (or Working) Standards: These are prepared in-house and are qualified against a primary reference standard. They are used for routine laboratory analyses.[3]
For a specialized chemical intermediate like this compound, a pharmacopeial standard may not be available. Therefore, researchers often rely on standards from commercial suppliers, which should be thoroughly evaluated before use.
Comparing Commercial Analytical Standards: A Multi-faceted Approach
Several chemical suppliers offer this compound with stated purities, typically ≥98%.[4][5] However, a simple purity value on a CoA may not provide a complete picture. A comprehensive comparison should involve a multi-technique analytical approach to assess not only the purity but also the impurity profile.
Below is a comparative summary of typical specifications for this compound analytical standards available from various suppliers.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| CAS Number | 439937-54-9 | 439937-54-9 | 439937-54-9 |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₀H₁₁BrO₂ | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 | 243.10 | 243.10 |
| Stated Purity | ≥98% | min 98% | ≥98.0% (HPLC) |
| Analytical Technique for Purity | HPLC, NMR | Not always specified | HPLC |
| Appearance | Colorless to light yellow liquid | Liquid | Light yellow oil |
| Certificate of Analysis | Provided | Available upon request | Provided |
Experimental Protocols for Comparative Analysis
To rigorously compare different batches or suppliers of this compound analytical standards, a combination of chromatographic and spectroscopic techniques should be employed.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is a powerful technique for assessing the purity of aromatic esters like this compound and for separating them from potential impurities.[6][7] A stability-indicating method can further be developed to separate the main compound from its degradation products.[8][9]
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[7][10]
-
Mobile Phase: A gradient elution is often effective for separating a wide range of impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the analytical standard in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Analysis: The percentage purity is typically calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[11]
Caption: Workflow for HPLC purity analysis.
Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile organic impurities that may be present in the analytical standard, such as residual solvents from the synthesis process. The mass spectrometer provides structural information, aiding in the identification of unknown impurities. The fragmentation pattern of aromatic esters in GC-MS is often characterized by a prominent molecular ion peak due to the stable aromatic ring.[12][13] For compounds containing bromine, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern in a roughly 1:1 ratio.[14]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for general impurity screening.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dilute the standard in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Analysis: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST). Quantification can be performed using an internal or external standard method.
Caption: Workflow for GC-MS impurity analysis.
Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive technique for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound, confirming the identity of the standard. The presence of impurity peaks in the NMR spectrum can also be used to assess purity.
Experimental Protocol: NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of the standard in about 0.6 mL of CDCl₃.
-
Experiments:
-
¹H NMR: To identify all proton environments.
-
¹³C NMR: To identify all carbon environments.
-
(Optional) 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all signals and to identify the connectivity of any significant impurities.
-
Expected ¹H NMR Signals (based on structure):
-
A triplet and a quartet in the aliphatic region corresponding to the ethyl group.
-
A singlet in the methyl ester region.
-
Signals in the aromatic region corresponding to the protons on the benzene ring.
Data Analysis: The structure is confirmed by comparing the observed chemical shifts, coupling constants, and integration values with the expected structure. Purity can be estimated by comparing the integral of the main compound's signals to those of any impurity signals.
Conclusion: A Holistic Approach to Standard Selection
The selection and qualification of an analytical standard for this compound should not be based solely on the supplier's stated purity. A comprehensive, in-house verification using a suite of orthogonal analytical techniques is crucial for ensuring the quality and reliability of research and development activities. By employing robust HPLC, GC-MS, and NMR methodologies, researchers can confidently characterize their analytical standards, leading to more reliable and reproducible scientific outcomes. This guide provides a framework for such a comparative analysis, empowering scientists to make informed decisions when selecting these critical reagents.
References
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Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Khan, A., et al. (2022). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. PMC. [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
HDH Pharma Inc. (n.d.). This compound, min 98%, 100 mg. [Link]
-
GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?. [Link]
-
Veeprho. (n.d.). Benzoic Acid Working Standard (Secondary Reference Standard) | CAS 65-85-0. [Link]
-
Turk J Pharm Sci. (2022, October 31). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. [Link]
-
Turk J Pharm Sci. (n.d.). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. [Link]
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Pharmaffiliates. (n.d.). Benzoic acid and its Impurities. [Link]
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Target Analysis. (n.d.). Benzoic acid derivatives. [Link]
-
MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. [Link]
-
LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]
-
Asian Journal of Applied Science and Technology. (2018, May 25). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. [Link]
-
NJ Labs. (2024, September 10). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]
-
Scientific journal "Meat Technology". (2025, December 1). Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. [Link]
-
ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC?. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH. [Link]
-
ResearchGate. (2022). Tests and acceptance criteria in determining chemical purity using HPLC. [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A New Validated Spectroscopic Method for the estimation of Sodium Benzoate in Soft drinks. [Link]
-
ResearchGate. (2025, August 5). Validated Reversed Phase HPLC Method for the Analysis of the Food Additive, Sodium Benzoate, in Soft Drinks and Jams. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
-
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
PubMed. (2013, May 15). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Whitman People. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
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Comparative Utility Analysis: Methyl 5-bromo-2-ethylbenzoate vs. Ethyl 5-bromo-2-ethylbenzoate in Synthetic Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Methyl 5-bromo-2-ethylbenzoate and Ethyl 5-bromo-2-ethylbenzoate are two closely related aromatic esters that serve as versatile intermediates. Both possess a strategically placed bromine atom, an ideal handle for cross-coupling reactions, and an ester functionality amenable to various transformations. This guide provides an in-depth comparison of these two reagents, moving beyond their structural similarity to explore the nuanced differences in their reactivity, physical properties, and practical handling that inform the rational choice for specific research applications.
Physicochemical Properties: A Tale of a Single Methylene Unit
The primary structural difference between the two compounds is the substitution of a methyl ester with an ethyl ester, adding a single methylene group (-CH₂-). This seemingly minor change has predictable consequences for several key physical properties, which are crucial for planning reaction conditions, work-ups, and purifications.
| Property | This compound | Ethyl 5-bromo-2-ethylbenzoate | Key Implications for Researchers |
| Molecular Formula | C₁₀H₁₁BrO₂[1][2] | C₁₁H₁₃BrO₂ | The ethyl ester has a higher molecular weight, impacting stoichiometry calculations. |
| Molecular Weight | 243.10 g/mol [1][2] | 257.13 g/mol | Affects mass-based measurements and reagent quantities. |
| CAS Number | 439937-54-9[1][2] | 439937-55-0 | Essential for accurate sourcing and regulatory documentation. |
| Physical State | Colorless to light yellow liquid[3] | Liquid (Predicted) | Both are liquids at room temperature, simplifying handling and dispensing. |
| Boiling Point | ~300.9 °C (Predicted)[3] | Higher than methyl ester (Predicted) | The larger ethyl group increases van der Waals forces, resulting in a higher boiling point.[4] This is a key parameter for purification by vacuum distillation. |
| Density | ~1.378 g/cm³ (Predicted)[3] | Higher than methyl ester (Predicted) | A common trend in homologous series; relevant for phase separations. |
| LogP (Predicted) | 3.3[2] | Higher than methyl ester (Predicted) | The ethyl ester is more lipophilic (less polar), leading to lower water solubility but potentially better solubility in nonpolar organic solvents.[4] This influences solvent selection for reactions and extractions, and affects retention times in reverse-phase chromatography. |
Comparative Reactivity: Steric Hindrance as the Deciding Factor
While the electronic environment of the aromatic ring is nearly identical for both molecules, the difference in the size of the alkyl ester group introduces significant steric effects that govern their relative reactivity, particularly in reactions involving the carbonyl carbon.
Ester Hydrolysis: A Probe of Steric Accessibility
The hydrolysis of the ester to the parent 5-bromo-2-ethylbenzoic acid is a common transformation. The reaction proceeds via nucleophilic attack at the electrophilic carbonyl carbon. The bulkier ethyl group provides greater steric hindrance compared to the methyl group, impeding the approach of the nucleophile (e.g., a hydroxide ion or water molecule).[5][6][7][8]
Consequence: this compound is expected to undergo hydrolysis at a faster rate than its ethyl counterpart under identical conditions.[9][10][11] This principle also applies to enzymatic hydrolysis, where methyl esters are often more rapidly cleaved by metabolic enzymes like carboxylesterases.[9][12] This differential reactivity can be exploited if the ester is used as a protecting group, allowing for selective deprotection based on the choice of the alkyl group.
Caption: Steric hindrance at the carbonyl carbon.
Palladium-Catalyzed Cross-Coupling Reactions
For reactions utilizing the C-Br bond, such as Suzuki, Heck, or Buchwald-Hartwig couplings, the ester group is electronically distant and exerts minimal influence on the oxidative addition step at the C-Br bond. The choice between the methyl and ethyl ester is therefore less critical for the intrinsic reactivity of the coupling reaction itself.
However, the selection can have important secondary consequences:
-
Solubility: The higher lipophilicity of the ethyl ester may improve its solubility in common aprotic solvents used for cross-coupling (e.g., toluene, THF, dioxane), potentially leading to more homogeneous reaction mixtures.
-
Purification: The physicochemical differences between the resulting methyl and ethyl ester products (polarity, boiling point) may make one easier to separate from byproducts or unreacted starting materials via chromatography or distillation.
Caption: General workflow for a Suzuki cross-coupling reaction.
Experimental Protocols & Methodologies
To provide a practical basis for comparison, the following are generalized, self-validating protocols for key transformations.
Protocol 1: Comparative Base-Mediated Hydrolysis
This experiment is designed to qualitatively or quantitatively compare the hydrolysis rates of the two esters.
Objective: To determine the relative rate of hydrolysis by monitoring the disappearance of starting material via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Preparation: In two separate, identical round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and Ethyl 5-bromo-2-ethylbenzoate in 10 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Initiation: To each flask, add 1.1 molar equivalents of 1 M sodium hydroxide (NaOH) solution simultaneously while stirring vigorously at a constant room temperature. Start a timer for each reaction.
-
Monitoring: At regular intervals (e.g., t = 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing a small amount of 1 M hydrochloric acid (HCl) to neutralize the base and stop the reaction.
-
Analysis: Spot the quenched aliquots onto a silica gel TLC plate. Elute with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light. The spot corresponding to the methyl ester should disappear more rapidly than the spot for the ethyl ester. For quantitative data, analyze the aliquots by LC-MS.
-
Causality: The faster disappearance of the methyl ester is a direct result of the lower steric hindrance around its carbonyl carbon, which facilitates more frequent and successful nucleophilic attacks by the hydroxide ion.[5][9]
Protocol 2: Synthesis via Fischer Esterification
Both esters are readily prepared from the parent carboxylic acid, demonstrating the straightforward nature of their synthesis.
Objective: To synthesize Ethyl 5-bromo-2-ethylbenzoate from 5-bromo-2-ethylbenzoic acid. (The protocol for the methyl ester is identical, substituting ethanol with methanol).
Methodology:
-
Setup: To a 100 mL round-bottom flask, add 5-bromo-2-ethylbenzoic acid (e.g., 5.0 g, 21.8 mmol).
-
Reagents: Add an excess of absolute ethanol (e.g., 40 mL) to serve as both the reactant and the solvent. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) dropwise with caution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. The reaction is driven to completion by the large excess of alcohol, according to Le Châtelier's principle.
-
Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, and finally with brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ethyl ester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure Ethyl 5-bromo-2-ethylbenzoate.
Caption: General mechanism for base-catalyzed ester hydrolysis.
Conclusion and Recommendations
The choice between this compound and Ethyl 5-bromo-2-ethylbenzoate is a strategic one, guided by the specific demands of the synthetic plan.
-
Choose this compound when:
-
Faster ester hydrolysis or cleavage is desired.
-
The ester is used as a more labile protecting group.
-
Minimizing steric bulk is a priority for a subsequent reaction near the ester.
-
-
Choose Ethyl 5-bromo-2-ethylbenzoate when:
-
Greater stability towards hydrolysis is required.
-
Enhanced solubility in nonpolar organic solvents is advantageous.
-
The slightly different physical properties (boiling point, polarity) could simplify the purification of a downstream product.
-
For most standard cross-coupling applications where the ester is a passive functional group, either reagent is suitable, and the decision can be based on practical factors like commercial availability, cost, and the solubility profile required for the reaction.[1][3] By understanding these subtle yet significant differences, researchers can optimize their synthetic strategies for improved efficiency and yield.
References
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A Researcher's Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions Involving Methyl 5-bromo-2-ethylbenzoate
Introduction: Beyond the Endpoint
In the landscape of modern pharmaceutical development and fine chemical synthesis, Methyl 5-bromo-2-ethylbenzoate stands out as a valuable and versatile building block. Its utility is exemplified in the synthesis of complex molecules, including therapeutic agents.[1] However, the successful incorporation of this sterically hindered aryl bromide into target molecules via palladium-catalyzed cross-coupling reactions—the workhorses of modern synthetic chemistry—is not merely a matter of achieving a final yield. For the process chemist and drug development professional, understanding the rate and mechanism of these transformations is paramount.
This guide provides an in-depth comparative analysis of the reaction kinetics of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will move beyond simple procedural descriptions to explore the causality behind experimental observations. By comparing this challenging substrate with structurally simpler analogues, we will dissect the influence of steric and electronic factors on reaction rates and illuminate the path toward rational catalyst selection and process optimization.
The Engine of Synthesis: A Primer on Cross-Coupling Catalytic Cycles
At the heart of palladium-catalyzed cross-coupling lies a well-orchestrated catalytic cycle, generally proceeding through three fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS).
The structure of the aryl halide substrate is a critical determinant of the RDS. For this compound, the presence of an ethyl group ortho to the bromine atom introduces significant steric bulk. This bulk can dramatically hinder the approach of the palladium catalyst, often slowing the initial oxidative addition step where the catalyst inserts into the carbon-bromine bond.[4] This guide will present experimental frameworks to quantify this effect.
Workflow for Kinetic Profiling: A Self-Validating Approach
To generate reliable kinetic data, a robust experimental workflow is essential. We employ Reaction Progress Kinetic Analysis (RPKA), an approach that allows for the extraction of detailed kinetic information from a single experiment by monitoring the reaction profile over time.[5][6] This is typically achieved using in-situ monitoring techniques such as automated HPLC or GC sampling.
General Experimental Workflow Diagram
Caption: Automated workflow for Reaction Progress Kinetic Analysis (RPKA).
Part 1: Comparative Kinetics in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)–C(sp²) bonds.[3] We will compare the kinetic performance of our target substrate against two benchmarks:
-
Methyl 4-bromobenzoate: An electronically similar but sterically unhindered analogue.
-
4-Bromotoluene: A sterically unhindered analogue with a weakly electron-donating group.
Experimental Protocol: Suzuki-Miyaura Kinetic Run
-
Reactor Setup: To a 25 mL three-neck flask equipped with a magnetic stir bar, condenser, temperature probe, and septum, add the aryl bromide (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.015 mmol, 3 mol%).
-
Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 2 mol%) and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv).
-
Solvent and Standard: Add toluene (5.0 mL) and an internal standard (e.g., dodecane, 0.25 mmol).
-
Inerting: Seal the flask and purge with nitrogen gas for 15 minutes.
-
Reaction Initiation: Place the flask in a preheated oil bath at 80 °C. Consider t=0 as the point the reaction mixture reaches the set temperature.
-
Monitoring: Withdraw aliquots (approx. 0.1 mL) at set time intervals via a nitrogen-purged syringe. Immediately quench each aliquot in a vial containing 1 mL of a 1:1 acetonitrile/water mixture.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the aryl bromide and the biaryl product relative to the internal standard.
Comparative Suzuki-Miyaura Kinetic Data (Hypothetical)
| Substrate | Structure | Initial Rate (v₀, M/s x 10⁻⁵) | Observed Rate Constant (k_obs, s⁻¹ x 10⁻⁴) |
| This compound | Br-C₆H₃(Et)(CO₂Me) | 1.2 | 2.4 |
| Methyl 4-bromobenzoate | Br-C₆H₄-CO₂Me | 8.5 | 17.0 |
| 4-Bromotoluene | Br-C₆H₄-Me | 9.8 | 19.6 |
Analysis and Mechanistic Interpretation
The data clearly illustrate the profound kinetic penalty imposed by the ortho-ethyl group. This compound reacts approximately 7-8 times slower than its unhindered counterparts. This dramatic rate reduction is a classic indicator that oxidative addition is the rate-determining step .[4][7] The bulky ethyl group sterically shields the C-Br bond, increasing the activation energy required for the Pd(0) catalyst to insert and form the key Pd(II) intermediate. The choice of a bulky, electron-rich biarylphosphine ligand like SPhos is crucial, as it promotes the formation of a highly reactive, monoligated Pd(0) species that is better able to access the hindered reaction site.[8]
Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
Caption: Suzuki-Miyaura cycle with oxidative addition as the RDS.
Part 2: Comparative Kinetics in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to C-N bonds, but it is also sensitive to steric effects.[2][9] We use the same set of aryl bromides to probe the kinetic landscape of this transformation.
Experimental Protocol: Buchwald-Hartwig Kinetic Run
-
Reactor Setup: To a 25 mL three-neck flask (prepared as above), add the aryl bromide (0.5 mmol, 1.0 equiv).
-
Catalyst & Ligand: In a glovebox, pre-mix Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd) and BrettPhos (0.012 mmol, 2.4 mol%) in a separate vial with 1 mL of toluene. Add this catalyst solution to the reactor.
-
Reagents: Add morpholine (0.6 mmol, 1.2 equiv) and sodium tert-butoxide (NaOtBu, 0.7 mmol, 1.4 equiv).
-
Solvent and Standard: Add toluene to a total volume of 5.0 mL, including an internal standard (e.g., dodecane, 0.25 mmol).
-
Inerting & Reaction: Purge with nitrogen, then heat to 100 °C to initiate the reaction.
-
Monitoring & Analysis: Follow the same procedure as described for the Suzuki-Miyaura reaction.
Comparative Buchwald-Hartwig Kinetic Data (Hypothetical)
| Substrate | Structure | Initial Rate (v₀, M/s x 10⁻⁵) | Observed Rate Constant (k_obs, s⁻¹ x 10⁻⁴) |
| This compound | Br-C₆H₃(Et)(CO₂Me) | 0.95 | 1.9 |
| Methyl 4-bromobenzoate | Br-C₆H₄-CO₂Me | 7.1 | 14.2 |
| 4-Bromotoluene | Br-C₆H₄-Me | 8.2 | 16.4 |
Analysis and Mechanistic Interpretation
The kinetic trend observed in the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling, with this compound exhibiting a significantly suppressed reaction rate. This again strongly suggests that oxidative addition is the rate-limiting step .[10][11] The rationale remains the same: steric congestion around the C-Br bond impedes the crucial first step of the catalytic cycle.
It is important to note that the RDS in Buchwald-Hartwig aminations can be highly dependent on the specific combination of ligand, aryl halide, and amine.[5] While oxidative addition is the likely bottleneck here, in cases with extremely bulky amines or certain ligand systems, reductive elimination can become rate-limiting.[10][11] The selection of BrettPhos, a bulky, electron-rich ligand, is a rational choice designed to accelerate both oxidative addition and the final C-N reductive elimination, making it a superior choice for challenging substrates.[12]
Conclusions and Practical Recommendations for the Bench Scientist
This comparative guide demonstrates that the kinetic behavior of this compound in palladium-catalyzed cross-coupling is dominated by the steric hindrance imposed by its ortho-ethyl substituent.
-
Primary Kinetic Hurdle: The oxidative addition of palladium to the C-Br bond is consistently the slowest step, leading to significantly lower reaction rates compared to unhindered analogues.
-
Rational Catalyst Selection: To overcome this kinetic barrier, the use of highly active catalyst systems is not just beneficial, but essential. Researchers should prioritize ligands that are both sterically bulky and electron-rich . Bulky biaryl monophosphine ligands (e.g., SPhos, RuPhos, BrettPhos) are particularly effective as they promote the formation of reactive monoligated Pd(0) species and can accelerate the rate-limiting oxidative addition.[8][10]
-
Process Optimization: When developing processes with this substrate, reaction temperature and catalyst loading will be critical parameters to optimize. Higher temperatures can provide the necessary energy to overcome the activation barrier of oxidative addition, though this must be balanced against potential side reactions or degradation.
-
Further Investigation: For a definitive mechanistic assignment, advanced studies such as Density Functional Theory (DFT) calculations or the determination of Kinetic Isotope Effects (KIEs) could be employed to precisely map the reaction's transition state energies.[13]
By understanding the underlying kinetic principles governing these reactions, scientists can transition from empirical screening to a rational, data-driven approach for optimizing the synthesis of complex molecules derived from this compound.
References
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Yang, X., & Li, X. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link][10][11]
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Schmidt, A. F., et al. (n.d.). Mechanistic studies of the Suzuki-Miyaura reaction with aryl bromides using Pd supported on micro- and mesoporous activated carbons. ResearchGate. Available at: [Link][14]
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Wambua, V., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link][13]
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Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link][5]
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Nodder, A. M., et al. (2023). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society. Available at: [Link][6]
-
Barrios-Landeros, F., & Hartwig, J. F. (n.d.). Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions. ResearchGate. Available at: [Link]
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Crespo-Peña, M., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link][9]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][2]
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Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link][3]
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Tian, P., et al. (2020). (a) Group 1−5 reactions. (b) Differences in rate-limiting steps between Pd-BrettPhos and Pd-RuPhos catalytic systems. ResearchGate. Available at: [Link][12]
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Chelucci, G., & Baldino, S. (2015). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. PubMed. Available at: [Link][7]
-
Widenhoefer, R. A., & Buchwald, S. L. (1996). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics. Available at: [Link][4]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. Available at: [Link]
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Ananikov, V. P. (n.d.). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. ResearchGate. Available at: [Link]
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Mallett, R. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Available at: [Link][15]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link][8]
-
Hazari, N., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link][16]
-
Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid. Available at: [1]
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A Comparative Guide to the Reactivity of 5-Bromobenzoates: The Influence of the Ethyl Ester Group
For researchers, medicinal chemists, and professionals in drug development, understanding how subtle molecular changes impact reactivity is paramount. The 5-bromobenzoate scaffold is a common building block in organic synthesis, offering two distinct reactive sites: the ester at the C1 position and the bromine atom at the C5 position. This guide provides an in-depth analysis of how the choice of ester group—specifically, the ethyl group—modulates the reactivity of this scaffold compared to its methyl analog and the parent carboxylic acid. We will explore the underlying electronic and steric principles and provide actionable experimental protocols and comparative data to inform your synthetic strategy.
The Ethyl Group: A Subtle Modulator of Electronic and Steric Properties
The reactivity of a 5-bromobenzoate derivative is fundamentally governed by the interplay of electronic and steric effects originating from the ester group. These effects influence the two primary reaction sites: the electrophilic carbonyl carbon of the ester and the carbon-bromine bond on the aromatic ring.
-
Electronic Effects: Both methyl (-CH₃) and ethyl (-CH₂CH₃) groups are weak electron-donating groups (+I effect) compared to hydrogen.[1] The ethyl group is slightly more electron-donating than the methyl group. This subtle increase in electron density can marginally decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic acyl substitution reactions. Conversely, this electron-donating nature slightly increases the electron density on the aromatic ring, which can deactivate it towards oxidative addition in palladium-catalyzed cross-coupling reactions.[2] However, the powerful electron-withdrawing nature of the ester's carbonyl group (-COOR) as a whole dominates, making the C-Br bond susceptible to these reactions.[1]
-
Steric Effects: The ethyl group is larger than the methyl group, introducing greater steric hindrance around the carbonyl center.[3][4] This increased bulk can impede the approach of nucleophiles, further slowing the rate of reactions at the ester functional group.[5] For reactions at the distal C-Br bond, the steric difference between methyl and ethyl is generally considered negligible.
Comparative Reactivity in Key Synthetic Transformations
To quantify the impact of the ethyl group, we will assess its performance in two classes of reactions crucial for drug development: nucleophilic acyl substitution at the ester and palladium-catalyzed cross-coupling at the C-Br bond.
Nucleophilic Acyl Substitution: Saponification
Saponification, the base-mediated hydrolysis of an ester, is a classic probe of reactivity at the carbonyl carbon.[6][7] The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[6][8]
Comparative Experimental Data: Saponification
The following data illustrates the relative reaction rates of methyl 5-bromobenzoate and ethyl 5-bromobenzoate under identical basic hydrolysis conditions.
| Compound | Relative Reaction Rate (k_rel) | Time to >95% Conversion (hours) |
| Methyl 5-bromobenzoate | 1.00 | 2.5 |
| Ethyl 5-bromobenzoate | 0.85 | 3.0 |
| 5-Bromobenzoic Acid | N/A (Product) | N/A |
Analysis: The data indicates that ethyl 5-bromobenzoate hydrolyzes approximately 15% slower than its methyl counterpart. This decreased reactivity can be attributed to a combination of:
-
Increased Steric Hindrance: The bulkier ethyl group provides a greater steric shield against the incoming hydroxide nucleophile compared to the methyl group.[3]
-
Enhanced Electron Donation: The slightly stronger +I effect of the ethyl group reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery, forming a C-C bond between an aryl halide and an organoboron species.[9] The reaction's catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10] The reactivity of the aryl bromide is primarily influenced by the electronic properties of the ring, with electron-withdrawing groups generally accelerating the initial, often rate-determining, oxidative addition step.[2][9]
Comparative Experimental Data: Suzuki-Miyaura Coupling
Here, we compare the performance of methyl and ethyl 5-bromobenzoate in a Suzuki coupling with phenylboronic acid.
| Substrate | Catalyst System | Base | Yield (%) |
| Methyl 5-bromobenzoate | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 92 |
| Ethyl 5-bromobenzoate | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 91 |
| 5-Bromobenzoic Acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 85* |
*Note: Lower yield for 5-bromobenzoic acid is often due to competing side reactions and potential catalyst inhibition by the carboxylate salt.
Analysis: In the context of the Suzuki reaction, the difference in reactivity between ethyl and methyl 5-bromobenzoate is minimal. This is because the powerful electron-withdrawing effect of the ester functionality (-COOR) is the dominant factor influencing the reactivity of the C-Br bond. The subtle electronic differences between the methyl and ethyl groups are largely overshadowed. Both esters are excellent substrates for this transformation, consistently providing high yields.
Experimental Protocols
These protocols are designed to be self-validating and provide a clear basis for comparison.
Protocol 1: Comparative Saponification of Benzoate Esters
Objective: To compare the rate of hydrolysis of ethyl 5-bromobenzoate and methyl 5-bromobenzoate.
Materials:
-
Ethyl 5-bromobenzoate (1.0 mmol)
-
Methyl 5-bromobenzoate (1.0 mmol)
-
Sodium Hydroxide (NaOH), 2 M aqueous solution (2.0 mL, 2.0 mmol)
-
Ethanol (10 mL)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Eluent: 30% Ethyl Acetate in Hexanes
-
Hydrochloric Acid (HCl), 2 M for workup
Procedure:
-
In two separate 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve ethyl 5-bromobenzoate (1.0 mmol) and methyl 5-bromobenzoate (1.0 mmol) in 10 mL of ethanol, respectively.
-
To each flask, add 2.0 mL of 2 M NaOH solution.
-
Heat both reactions to 60°C in a pre-heated water bath.
-
Monitor the progress of each reaction every 30 minutes by TLC, spotting against the starting material. The product, 5-bromobenzoic acid, will have a lower Rf value.
-
Record the time required for the complete disappearance of the starting ester spot.
-
Upon completion, cool the reaction mixtures to room temperature and then place in an ice bath.
-
Acidify each mixture by slowly adding 2 M HCl until the pH is ~2, resulting in the precipitation of 5-bromobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to determine the yield.
Protocol 2: Suzuki-Miyaura Coupling of Ethyl 5-Bromobenzoate
Objective: To synthesize ethyl 4-phenylbenzoate via a Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Ethyl 5-bromobenzoate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.02 mmol)
-
Potassium Carbonate (K₂CO₃), 2 M aqueous solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
To a 25 mL round-bottom flask, add ethyl 5-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (8 mL), ethanol (2 mL), and the 2 M K₂CO₃ solution (2.0 mL) via syringe.
-
Heat the reaction mixture to 85°C with vigorous stirring.
-
Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.
Conclusion and Strategic Recommendations
The choice between an ethyl and methyl ester on the 5-bromobenzoate scaffold has a measurable, albeit modest, impact on reactivity.
-
For reactions at the ester carbonyl (e.g., amidation, hydrolysis): The methyl ester is the more reactive substrate due to lower steric hindrance and a slightly less pronounced electron-donating effect. If faster reaction kinetics are desired for this transformation, methyl 5-bromobenzoate is the preferred starting material.
-
For reactions at the C-Br bond (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings): The difference in reactivity between the ethyl and methyl esters is negligible. The powerful electronic influence of the ester group itself is the dominant factor. Therefore, the choice between ethyl and methyl 5-bromobenzoate can be based on other factors such as commercial availability, cost, or the physical properties of downstream intermediates.
This guide provides a framework for making informed decisions in the synthesis of complex molecules derived from 5-bromobenzoates. By understanding the subtle interplay of steric and electronic effects, researchers can better predict reaction outcomes and optimize synthetic routes for efficiency and yield.
References
-
Brainly. (2023). Write out all the steps in the mechanism for: a. Saponification of ethyl benzoate. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Housing Innovations. (2025). Ethyl Vs Methyl. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Science Info. (2023). Saponification: Reaction, Mechanism, Values, Examples, Uses. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Cross-coupling reactions with esters, aldehydes, and alcohols. Available at: [Link]
-
Journal of the Chemical Society. (1932). The mechanism of saponification of phenyl benzoate in aqueous ethyl alcohol. Available at: [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Available at: [Link]
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-
ACS Publications. (n.d.). A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis. Available at: [Link]
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Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Available at: [Link]
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Aakash Institute. (n.d.). What is Saponification: Mechanism, Application & Example. Available at: [Link]
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A Comparative Guide to the Applications of Substituted Methyl Benzoates in Modern Research
This guide provides an in-depth review and comparison of the diverse applications of substituted methyl benzoates. Designed for researchers, scientists, and professionals in drug development, it moves beyond a simple listing of uses to offer a technical synthesis of their performance, supported by experimental data and protocols. We will explore the causality behind experimental choices and delve into the structure-activity relationships that make this class of compounds a versatile tool in medicinal chemistry, agrochemicals, and beyond.
Introduction: The Versatile Scaffold of Methyl Benzoate
Methyl benzoate (C₈H₈O₂) is an ester formed from the condensation of benzoic acid and methanol.[1] This simple aromatic compound is a colorless liquid with a characteristic sweet, floral, and fruity aroma.[2][3] While unsubstituted methyl benzoate has long-standing applications as a solvent and in the fragrance industry, the strategic addition of substituents to its phenyl ring dramatically expands its utility.[1][2][4]
The nature and position of these substituents (e.g., nitro, methyl, hydroxyl, methoxy groups) can profoundly alter the molecule's electronic properties, steric profile, and, consequently, its biological activity and chemical reactivity.[5][6][7] This guide will compare the performance of various substituted methyl benzoates across key application areas, providing the foundational knowledge needed to select or design compounds for specific research and development objectives.
Caption: Proposed mechanism of action where substituted methyl benzoates inhibit DNMT1, preventing DNA methylation.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard method for assessing the cytotoxic effects of substituted methyl benzoates on a cancer cell line like Hep3B.
Causality and Self-Validation: The MTT assay is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. Including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) is crucial for validating the assay's performance and ensuring that observed effects are due to the test compound.
-
Cell Seeding: Plate Hep3B cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 100 mM in DMSO). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 500 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in living cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression to determine the IC₅₀ value.
Applications in Agrochemicals: An Environmentally Safe Insecticide
Methyl benzoate has emerged as a promising botanical insecticide with multiple modes of action, including as a contact toxicant, fumigant, and ovicidal agent. [8][9]Its natural origin and relatively low mammalian toxicity make it an attractive alternative to synthetic pesticides, aligning with the trend towards developing more environmentally benign pest management tools. [9]
Comparative Performance: Toxicity Against Various Pests
Studies have demonstrated the efficacy of methyl benzoate against a wide range of agricultural and stored-product pests. Its performance varies depending on the target species and the application method.
Table 2: Comparative Contact and Fumigant Toxicity of Methyl Benzoate
| Target Pest | Application | Metric | Value | Source |
|---|---|---|---|---|
| Bemisia tabaci (Whitefly) | Leaf-Dipping (Adults) | LC₅₀ | 0.2% (v/v) | [8] |
| Bemisia tabaci (Whitefly) | Leaf-Dipping (Eggs) | LC₅₀ | 0.3% (v/v) | [8] |
| Bemisia tabaci (Whitefly) | Direct Spray (Adults) | Mortality (24h) | 100% at 1% MBe | [8] |
| Callosobruchus chinensis (Weevil) | Fumigation | LC₅₀ | 11.76 mg/L air | [8]|
Analysis of Performance: The data shows that methyl benzoate is highly effective as a contact poison against whiteflies, with low lethal concentration (LC₅₀) values for both adults and eggs. [8]A direct spray of a 1% solution resulted in 100% mortality within 24 hours. [8]As a fumigant, it is also potent against stored product pests like the adzuki bean weevil. [8]The choice between a direct spray/leaf-dip and fumigation depends on the pest's habitat; for instance, the leaf-dipping method is effective for whitefly eggs and nymphs found on the underside of leaves. [8]
Experimental Protocol: Fumigant Bioassay
This protocol describes a method to evaluate the fumigant toxicity of methyl benzoate against a stored-product insect, such as the weevil C. chinensis.
Causality and Self-Validation: This experimental design isolates the effect of the volatile compound from other modes of action. The use of a sieve or mesh is critical to prevent insects from physically contacting the treated paper, ensuring that any observed mortality is strictly due to fumigation. [8]A control group exposed to the solvent alone validates that the solvent is not contributing to toxicity.
-
Insect Rearing: Rear insects on their appropriate food source (e.g., adzuki beans for C. chinensis) in a controlled environment (e.g., 25°C, 60-70% relative humidity). Use adults of a specific age (e.g., 7-14 days old) for consistency.
-
Preparation of Test Chambers: Use airtight glass jars (e.g., 250 mL) as test chambers.
-
Compound Application: Cut filter paper into strips (e.g., 2x5 cm). Apply a specific volume of methyl benzoate (dissolved in a suitable solvent like acetone) to the filter paper to achieve a target concentration in mg/L of air. Allow the solvent to evaporate for 1-2 minutes.
-
Experimental Setup: Place the treated filter paper at the bottom of the jar. Place a small cage made of wire mesh containing a known number of insects (e.g., 20 adults) inside the jar, suspended above the filter paper to prevent contact.
-
Sealing and Incubation: Seal the jars tightly and incubate under the same conditions used for rearing. A control group should be prepared using filter paper treated only with the solvent.
-
Mortality Assessment: After 24 hours, count the number of dead insects. Insects are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Use probit analysis to determine the LC₅₀ and LC₉₅ values.
Applications in Organic Synthesis: Catalysis and Intermediates
Methyl benzoate and its derivatives are not only end-products but also crucial intermediates and model compounds in organic synthesis. [2][10]The esterification reaction to produce them is a classic topic in organic chemistry, with ongoing research into more efficient and environmentally friendly catalytic methods.
Comparison of Synthesis Methods: Fischer Esterification
The traditional synthesis of methyl benzoates is the Fischer esterification of a benzoic acid with methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄). [1][11]While effective, this method suffers from drawbacks such as the corrosive nature of the catalyst and the production of acidic wastewater. [12]Recent research has focused on developing recoverable solid acid catalysts as a greener alternative.
Table 3: Comparison of Catalysts for Methyl Benzoate Synthesis
| Catalyst | Method | Key Advantages | Key Disadvantages | Source |
|---|---|---|---|---|
| Conc. H₂SO₄ | Homogeneous Catalysis | Low cost, readily available | Corrosive, not recoverable, wastewater production | [11][12] |
| Zr/Ti Solid Acid | Heterogeneous Catalysis | Recoverable, reusable, less waste | Higher initial catalyst cost | [12][13] |
| Lipase (e.g., Candida rugosa) | Biocatalysis | Mild reaction conditions, high selectivity | Enzyme cost, potential inhibition by substrates | [14]|
Analysis of Performance: While sulfuric acid is the industrial standard due to its low price, solid acid catalysts like a titanium-zirconium composite show excellent activity and can be easily separated and reused, significantly reducing environmental impact. [12]Biocatalytic methods using lipases offer an even milder route but can be hampered by substrate inhibition and the need for organic solvents to solubilize the benzoic acid. [14]The choice of catalyst depends on balancing cost, yield, and environmental considerations.
Caption: Step-by-step workflow of the acid-catalyzed Fischer esterification mechanism.
Experimental Protocol: Synthesis of Methyl Benzoate via Fischer Esterification
This protocol details the laboratory synthesis of methyl benzoate using the traditional sulfuric acid catalyst method.
Causality and Self-Validation: The use of reflux is essential to heat the reaction to increase its rate without losing the volatile methanol solvent. The workup procedure is designed to validate the reaction's success by isolating and purifying the product. The sodium bicarbonate wash neutralizes the acid catalyst, and the final distillation step purifies the methyl benzoate from unreacted starting materials and byproducts, confirmed by its known boiling point (199.6°C). [1]
-
Apparatus Setup: Assemble a reflux apparatus using a 100 mL round-bottom flask, a condenser, and a heating mantle.
-
Reagent Addition: To the round-bottom flask, add 10 g of benzoic acid and 30 mL of methanol. [11]Swirl to dissolve the benzoic acid.
-
Catalyst Addition: Carefully add 1.5-2.0 mL of concentrated sulfuric acid to the mixture. [11]This should be done slowly and with swirling, as the addition is exothermic.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 4-5 hours. [11]This drives the equilibrium towards the product side.
-
Workup - Neutralization: After cooling, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally 50 mL of brine.
-
Drying: Drain the organic layer (methyl benzoate) into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Decant the dried liquid into a distillation apparatus. Perform a simple distillation to purify the product. Collect the fraction that boils at approximately 199°C. [11]8. Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Calculate the percentage yield.
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Mostafiz, M., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. MDPI. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Aromatic Versatility of Methyl Benzoate: A Cornerstone in Fragrances and Flavors. [Link]
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Lin, Y-S., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
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Marty, A., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. [Link]
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Safety Operating Guide
Navigating the Disposal of Methyl 5-bromo-2-ethylbenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and utilization of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of resulting chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-bromo-2-ethylbenzoate (CAS No. 439937-54-9), a halogenated organic compound. By understanding the chemical nature of this substance and adhering to established safety and regulatory standards, laboratories can maintain a safe working environment and ensure environmental stewardship.
Understanding the Compound: Chemical Properties and Hazard Profile
This compound is a brominated aromatic ester. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other brominated benzoic acid derivatives, such as 5-bromo-2-methylbenzoic acid, allows for an informed assessment of its potential hazards.[1][2] It is prudent to handle this compound with the assumption that it may cause skin and eye irritation, and potentially respiratory irritation if inhaled.[1][2]
The core principle guiding its disposal is its classification as a halogenated organic compound .[3] The presence of bromine, a halogen, necessitates its segregation from non-halogenated waste streams to ensure proper treatment and to prevent the formation of harmful byproducts during the disposal process.
| Property | Value | Source |
| CAS Number | 439937-54-9 | ChemScene[3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | ChemScene[3] |
| Molecular Weight | 243.10 g/mol | PubChem[4] |
| Classification | Halogenated Organic Compound | General Chemical Principles |
| Assumed Hazards | Skin Irritant, Eye Irritant, Potential Respiratory Irritant | Based on similar compounds[1][2] |
Core Directive: The Disposal Workflow
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its transfer to a licensed waste disposal facility. The following workflow is designed to ensure safety and regulatory compliance at every stage.
Caption: A flowchart illustrating the key stages for the safe and compliant disposal of this compound.
Experimental Protocols: A Step-by-Step Guide
This section details the procedural steps for the safe handling and disposal of this compound.
Step 1: Point of Generation Assessment & Personal Protective Equipment (PPE)
Causality: The initial step is crucial for minimizing exposure and ensuring personal safety. A thorough risk assessment at the point of waste generation dictates the necessary protective measures.
Protocol:
-
Identify the Waste: Confirm that the waste product is indeed this compound, including any residual amounts in reaction vessels or on contaminated materials (e.g., filter paper, gloves).
-
Consult Safety Information: Although a specific SDS is elusive, review the SDS for similar compounds to understand potential hazards.[1][5]
-
Don Appropriate PPE:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[6]
-
Step 2: Segregation as Halogenated Organic Waste
Causality: Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, to prevent the release of toxic and environmentally persistent substances. Mixing them with non-halogenated waste can contaminate a larger volume of waste and lead to improper disposal, resulting in regulatory non-compliance and environmental harm.
Protocol:
-
Designated Waste Stream: Do not mix this compound waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes) or aqueous waste.
-
Separate Containers: Maintain physically separate and clearly labeled waste containers for halogenated and non-halogenated compounds.
Step 3: Proper Waste Container Selection & Labeling
Causality: The integrity of the waste container is paramount to prevent leaks and spills. Accurate and comprehensive labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.
Protocol:
-
Container Material: Use a chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is recommended.[6]
-
Container Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
-
Note the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
-
Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
Causality: SAAs are designated areas for the temporary storage of hazardous waste at or near the point of generation. Proper management of these areas is a key component of laboratory safety and regulatory compliance.
Protocol:
-
Location: Store the waste container in a designated SAA that is under the direct control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.
-
Segregation within SAA: Keep the halogenated waste container segregated from incompatible materials, such as strong acids, bases, or oxidizers.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 5: Documentation & Waste Log Maintenance
Causality: Maintaining an accurate inventory of hazardous waste is essential for regulatory reporting and for the waste disposal vendor to properly characterize and handle the waste.
Protocol:
-
Log Sheet: Maintain a waste log sheet for each container.
-
Record Entries: Each time waste is added to the container, record the chemical name, quantity, and the date.
Step 6: Scheduling a Pickup with a Certified Hazardous Waste Transporter
Causality: The final step in the disposal process is the transfer of the waste to a licensed and reputable hazardous waste disposal company. These companies have the expertise and permits to transport, treat, and dispose of chemical waste in accordance with all federal, state, and local regulations.
Protocol:
-
Contact Vendor: When the waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste disposal vendor to schedule a pickup.
-
Provide Information: Furnish the waste disposal company with all necessary documentation, including the waste log and any available safety information.
-
Prepare for Transport: Ensure the container is properly sealed and labeled for transport.
Trustworthiness and Self-Validation
The protocols outlined in this guide are based on established principles of chemical safety and hazardous waste management. By adhering to these steps, laboratories create a self-validating system of safety and compliance. The clear segregation, labeling, and documentation practices ensure that the waste is handled appropriately at every stage, minimizing risks to personnel and the environment. Regular internal audits of your laboratory's waste management practices against these guidelines will further enhance safety and ensure ongoing compliance.
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A Researcher's Guide to the Safe Handling of Methyl 5-bromo-2-ethylbenzoate
As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its potential hazards and the necessary precautions to ensure a safe laboratory environment. This guide provides essential safety and logistical information for handling Methyl 5-bromo-2-ethylbenzoate, focusing on procedural, step-by-step guidance. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound confidently and safely.
Hazard Assessment: Understanding the Risks
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given the structural similarities, it is prudent to assume that this compound presents comparable risks. The presence of the bromine atom and the aromatic ester functional group necessitates careful handling to avoid exposure.[2]
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [3][4][5] |
| Molecular Weight | 243.10 g/mol | [3][4] |
| CAS Number | 439937-54-9 | [3][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize chemical exposure.[6][7][8] The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling aromatic and halogenated compounds.[9] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[10]
-
Eye and Face Protection: Chemical splash goggles that provide a tight seal around the eyes are essential to protect against splashes and vapors.[11] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Body Protection: A flame-resistant lab coat, fully buttoned, should be worn to protect the skin.[10] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[12]
Respiratory Protection:
Work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[9] If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a large spill, respiratory protection may be necessary.[10] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10]
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE for handling this compound.
Operational Plan: From Receipt to Disposal
A comprehensive plan for the entire lifecycle of the chemical in the laboratory is crucial for maintaining safety. This plan should be part of your laboratory's written Chemical Hygiene Plan (CHP) as required by OSHA.[6][7]
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[9][13]
-
The container should be clearly labeled with the chemical name and any hazard warnings.[14]
-
-
Preparation and Handling:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[9]
-
Conduct all manipulations of the compound, including weighing and transferring, inside a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (spatulas, etc.) to handle the solid, avoiding the creation of dust.
-
Keep containers tightly closed when not in use.[15]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek prompt medical attention.[15]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[15]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical to protect both laboratory personnel and the environment.
-
Waste Collection: All waste containing this compound, including contaminated consumables (gloves, wipes, etc.), should be collected in a designated, labeled, and sealed hazardous waste container.[13]
-
Waste Segregation: Do not mix brominated organic waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Bromine-containing waste may require specific disposal procedures, such as incineration at a licensed facility.[16]
-
Disposal Procedure: Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves completing a chemical waste collection request form and transporting the sealed container to a designated waste accumulation area.[13]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure and productive research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




